Depulfavirine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Properties
IUPAC Name |
2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrCl2FN3O4S/c22-16-3-1-12(20(25)21(16)32-14-6-11(10-26)5-13(23)8-14)7-19(29)28-18-4-2-15(9-17(18)24)33(27,30)31/h1-6,8-9H,7H2,(H,28,29)(H2,27,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUUICLVCQQMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrCl2FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867365-76-2 | |
| Record name | VM-1500A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867365762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Depulfavirine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP6H7RDZ5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Depulfavirine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Depulfavirine is an investigational long-acting injectable antiretroviral agent for the treatment of HIV-1 infection. It represents a significant advancement in antiretroviral therapy, offering the potential for less frequent dosing and improved patient adherence. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its active metabolite VM-1500A, and its oral prodrug Elsulfavirine. It includes a detailed examination of its molecular target, inhibitory activity, resistance profile, and relevant experimental methodologies.
Introduction
This compound is a long-acting injectable (LAI) formulation of the non-nucleoside reverse transcriptase inhibitor (NNRTI) VM-1500A.[1] VM-1500A is the active metabolite of the oral prodrug Elsulfavirine (trade name Elpida®).[2][3] Elsulfavirine is approved for the treatment of HIV-1 infection in Russia and is under development by Viriom.[2][3] The development of a long-acting injectable formulation aims to address the challenges of daily oral therapy, potentially improving adherence and long-term virological suppression.
Core Mechanism of Action: Non-Nucleoside Inhibition of HIV-1 Reverse Transcriptase
The primary mechanism of action of this compound's active metabolite, VM-1500A, is the non-competitive inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[2]
Signaling Pathway of this compound's Action
Caption: this compound's active form, VM-1500A, allosterically inhibits HIV-1 reverse transcriptase.
VM-1500A binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is distinct from the enzyme's active site.[2] This allosteric binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its DNA polymerase activity.[2] This prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[2]
Quantitative Analysis of Inhibitory Activity
The antiviral potency of this compound's parent compound, Elsulfavirine, has been evaluated in cell-based assays.
| Compound | Assay Type | Cell Line | Virus Strain | EC50 (nM) | Reference |
| Elsulfavirine | Antiviral Activity | - | Wild-Type HIV-1 | 1.2 | [4] |
EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication in cell culture.
Resistance Profile
A key feature of Elsulfavirine and its active metabolite VM-1500A is a high genetic barrier to the development of resistance.[4] Studies in treatment-naïve patients in Russia have shown a low prevalence of mutations associated with decreased susceptibility to Elsulfavirine.[5] It has been observed that single resistance mutations may not be sufficient to cause clinical drug resistance.[5]
Secondary Mechanism of Action: Carbonic Anhydrase Inhibition
In addition to its primary target, VM-1500A has been shown to be a potent and selective inhibitor of human carbonic anhydrase (CA) isoform VII (hCA VII).[6]
| Compound | Target | Ki (nM) | Reference |
| VM-1500A | hCA VII | 9.6 | [6] |
Ki (inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme.
The clinical significance of this secondary mechanism is under investigation, but it is hypothesized that the inhibition of hCA VII, a target for neuropathic pain, may offer a therapeutic benefit for HIV-infected individuals who often experience this comorbidity.[6]
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)
This protocol outlines a typical method for determining the 50% inhibitory concentration (IC50) of a compound against purified HIV-1 RT.
Experimental Workflow for RT Inhibition Assay
Caption: Workflow for determining the IC50 of a compound against HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 reverse transcriptase
-
Test compound (VM-1500A)
-
Reaction buffer (e.g., Tris-HCl, KCl, MgCl2)
-
Template/primer (e.g., poly(rA)/oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)
-
Microplates
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In a microplate, combine the reaction buffer, template/primer, and dNTPs.
-
Add the test compound dilutions to the appropriate wells.
-
Initiate the reaction by adding the purified HIV-1 RT enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated dNTPs.
-
Quantify the amount of incorporated labeled dNTP using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell-Based Anti-HIV Activity Assay (General Protocol)
This protocol describes a common method for determining the EC50 of a compound in a cell-based assay using a susceptible T-cell line.
Experimental Workflow for Cell-Based Antiviral Assay
Caption: Workflow for determining the EC50 of a compound in a cell-based anti-HIV assay.
Materials:
-
Complete cell culture medium
-
Test compound (Elsulfavirine)
-
HIV-1 laboratory strain
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubate the plate at 37°C in a CO2 incubator for 4-5 days.[4]
-
Add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls.
-
Determine the EC50 value by plotting the percentage of cell protection against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound, through its active metabolite VM-1500A, is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase. Its long-acting formulation, high genetic barrier to resistance, and potential secondary mechanism of action make it a promising candidate for the long-term management of HIV-1 infection. Further clinical investigation will continue to elucidate its full therapeutic potential.
References
- 1. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Emerging reverse transcriptase inhibitors for HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical profiling of anti-HIV prodrug Elsulfavirine (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
Depulfavirine: An In-depth Technical Guide to a Long-Acting NNRTI for HIV-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Depulfavirine (VM-1500A-LAI) is an investigational long-acting injectable nanosuspension of the non-nucleoside reverse transcriptase inhibitor (NNRTI) VM-1500A. Developed by Viriom, it is designed for monthly or less frequent intramuscular administration for the treatment of HIV-1 infection. This compound's active pharmaceutical ingredient, VM-1500A, is the active metabolite of the orally approved prodrug elsulfavirine (Elpida®). Preclinical and early-phase clinical studies suggest a favorable pharmacokinetic profile for long-interval dosing, and data from the oral formulation indicate a potential for a high barrier to resistance and a favorable safety profile compared to older NNRTIs. This guide provides a comprehensive overview of the available technical data on this compound and its active components.
Introduction
The management of HIV-1 infection has been revolutionized by antiretroviral therapy (ART), which typically involves a daily oral regimen. However, adherence to daily medication can be a significant challenge for many individuals, leading to suboptimal treatment outcomes and the development of drug resistance. Long-acting injectable antiretrovirals offer a promising solution to improve adherence and, consequently, the long-term efficacy of HIV-1 treatment. This compound is emerging as a potential key player in this new paradigm of HIV-1 management.
Mechanism of Action
This compound's active metabolite, VM-1500A, is a potent and highly selective NNRTI.[1] NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle that converts the viral RNA genome into DNA.[2]
VM-1500A binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is distinct from the enzyme's active site.[2] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking viral replication.[2]
Antiviral Activity and Resistance Profile
While specific IC50 values for VM-1500A against a comprehensive panel of wild-type and resistant HIV-1 strains are not publicly available, studies on the oral prodrug, elsulfavirine, provide insights into its antiviral potency and resistance profile.
Antiviral Activity
Elsulfavirine has demonstrated potent in vitro antiviral efficacy in the nanomolar range, with an EC50 of 1.2 nM.[3] Clinical studies of the oral formulation have shown that a 20 mg daily dose of elsulfavirine, in combination with tenofovir disoproxil fumarate (TDF) and emtricitabine (FTC), is as efficacious as an efavirenz-based regimen.[4]
Resistance Profile
Elsulfavirine/VM-1500A is reported to have a high barrier to resistance and is active against a broad range of NNRTI-resistant viruses.[3][5] It has been noted to be more stable against drug-resistant mutations compared to efavirenz.[4] A study of treatment-naïve patients in Russia found a low prevalence of baseline mutations associated with potential decreased susceptibility to elsulfavirine.[6] In cases of virological failure on an elsulfavirine-containing regimen, resistance mutations were primarily associated with other drugs in the regimen, such as lamivudine.[6] However, the study also highlighted the need for more extensive in vitro and in vivo research to fully characterize the resistance profile.[6]
Pharmacokinetics
The pharmacokinetic profile of VM-1500A is characterized by a long terminal half-life, which is the basis for the development of a long-acting injectable formulation.
Oral Elsulfavirine and VM-1500A
Following oral administration, the prodrug elsulfavirine is rapidly metabolized to the active compound VM-1500A.[2] VM-1500A exhibits a long half-life of approximately 7 to 9 days.[2][5] This extended half-life is attributed to the temporary deposition of VM-1500A in erythrocytes, which then act as a natural slow-release reservoir.[2]
Table 1: Pharmacokinetic Parameters of Oral Elsulfavirine (VM-1500) and VM-1500A in HIV-Infected Patients (7-day dosing) [7]
| Parameter | 20 mg Dose (Mean) | 40 mg Dose (Mean) |
| VM-1500 (Prodrug) | ||
| T½ (hours) | 1.7 | 2.6 |
| VM-1500A (Active Metabolite) | ||
| T½ (days) | 8.9 | 8.8 |
This compound (VM-1500A-LAI)
Preclinical and Phase 1 clinical trial data have demonstrated the feasibility of monthly or less frequent dosing of the long-acting injectable formulation.
-
Preclinical Studies: In beagle dogs, a single 10 mg/kg intramuscular injection of a VM-1500A nanosuspension resulted in plasma concentrations remaining above 50 ng/mL for at least four weeks.[3]
Table 2: Median Plasma Concentrations of VM-1500A at Day 28 Post-Single Injection in Healthy Volunteers [9]
| Dose Level | Median Plasma Concentration (ng/mL) | Range (ng/mL) |
| 150 mg | 25 | 14 - 25 |
| 300 mg | 22 | 17 - 28 |
| 600 mg | 49 | 34 - 64 |
| 1200 mg | 74 | 55 - 87 |
Clinical Studies
The clinical development of this compound is ongoing, building on the data from the oral formulation, elsulfavirine.
Elsulfavirine (Oral Formulation)
Clinical studies of daily oral elsulfavirine (20 mg) have demonstrated good tolerability, a favorable safety profile, and high efficacy.[4] In 48 and 96-week studies, an elsulfavirine-based regimen was as effective as an efavirenz-based regimen but was significantly better tolerated and safer.[4]
This compound (VM-1500A-LAI)
A Phase 2a study was initiated to evaluate the efficacy of the intramuscular long-acting injectable nanoformulation of VM-1500A in HIV-infected patients.[6] Currently, a Phase 2/3, multicenter, open-label, randomized, active-control study (NCT05204394) is underway to evaluate the efficacy and safety of switching to VM-1500A-LAI plus two NRTIs from a standard of care therapy. This study is assessing monthly intramuscular injections of 600 mg and 900 mg of VM-1500A-LAI after a loading dose.
Experimental Protocols
Detailed, specific protocols for the assays used to characterize this compound are not publicly available. However, based on common practices for NNRTI evaluation, the following general methodologies are likely employed.
In Vitro Antiviral Activity Assay (Cell-Based)
This type of assay is used to determine the concentration of the drug that inhibits viral replication by 50% (EC50).
General Protocol:
-
Cell Culture: Human T-cell lines permissive to HIV-1 infection, such as MT-4 cells, are cultured under standard conditions.
-
Assay Setup: Cells are seeded into microtiter plates.
-
Compound Addition: A range of concentrations of VM-1500A are added to the wells.
-
Viral Infection: A standardized amount of HIV-1 (either wild-type or a specific drug-resistant strain) is added to the wells.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication.
-
Quantification of Viral Replication: The amount of viral replication is quantified by measuring a viral marker, most commonly the p24 capsid protein, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to a no-drug control. The EC50 value is determined by plotting the percent inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Reverse Transcriptase Enzymatic Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), and deoxynucleotide triphosphates (dNTPs), one of which is labeled (e.g., with a radioisotope or a hapten like digoxigenin).
-
Inhibitor Addition: Various concentrations of VM-1500A are added to the reaction.
-
Enzyme Addition: Purified recombinant HIV-1 RT is added to initiate the reaction.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) to allow for DNA synthesis.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.
-
Data Analysis: The percent inhibition of RT activity is calculated for each drug concentration, and the IC50 value is determined from the dose-response curve.
Formulation and Administration
This compound is a sterile aqueous nanosuspension of VM-1500A intended for intramuscular injection.[5] The nanosuspension technology allows for the slow release of the drug from the injection site, leading to sustained plasma concentrations. The exact composition of the formulation is proprietary.
Conclusion
This compound represents a promising development in the field of long-acting antiretroviral therapy for HIV-1 infection. Its active moiety, VM-1500A, is a potent NNRTI with a favorable pharmacokinetic profile that supports infrequent dosing. While the publicly available data on its in vitro antiviral activity against a wide range of resistant strains is limited, the clinical performance of its oral prodrug, elsulfavirine, suggests a high barrier to resistance and a good safety profile. The ongoing Phase 2/3 clinical trial will be crucial in establishing the efficacy, safety, and optimal dosing of this long-acting injectable formulation. As more data becomes available, this compound could become a valuable option for individuals with HIV-1, potentially improving treatment adherence and long-term outcomes.
References
- 1. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical profiling of anti-HIV prodrug Elsulfavirine (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pipeline — Viriom [viriom.com]
- 5. chemrar.ru [chemrar.ru]
- 6. Viriom Announces Initiation of Phase 2 Study Investigating Efficacy of Intramuscular Long-Acting Injectable Nanoformulation of VM1500A in HIV-Infected Patients — Viriom [viriom.com]
- 7. Biochemical profiling of anti-HIV prodrug Elsulfavirine (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Viriom Initiates Phase 1 Clinical Trial of Once Monthly Injectable HIV Treatment [prnewswire.com]
- 9. croiconference.org [croiconference.org]
A Technical Guide to Long-Acting Injectable Antiretrovirals for HIV Treatment and Prevention
An In-Depth Review for Researchers, Scientists, and Drug Development Professionals
The landscape of HIV management is undergoing a significant transformation with the advent of long-acting injectable (LAI) antiretrovirals. These formulations offer a paradigm shift from daily oral therapies, addressing challenges of adherence and pill fatigue, which are critical factors in achieving sustained virologic suppression and preventing onward transmission. This technical guide provides a comprehensive overview of the core science behind approved and pipeline LAI antiretrovirals, focusing on their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and the experimental methodologies underpinning their development.
Core Concepts of Long-Acting Injectable Antiretrovirals
LAI antiretrovirals are designed to release drug substances slowly over an extended period, maintaining therapeutic concentrations with infrequent dosing schedules, typically monthly, every two months, or even semi-annually. This is primarily achieved by formulating the active pharmaceutical ingredient (API) as a nanosuspension for intramuscular or subcutaneous injection. The slow dissolution of the drug nanocrystals at the injection site leads to prolonged absorption and a sustained pharmacokinetic profile.
Two key LAI antiretroviral regimens are at the forefront of clinical practice and development:
-
Cabotegravir and Rilpivirine (CAB/RPV LA): This is the first FDA-approved complete LAI regimen for the treatment of HIV-1 infection in virologically suppressed adults.[1] Cabotegravir is an integrase strand transfer inhibitor (INSTI), and rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).
-
Lenacapavir (LEN): A first-in-class capsid inhibitor, lenacapavir offers a novel mechanism of action and a semi-annual dosing schedule. It is approved for heavily treatment-experienced adults with multi-drug resistant HIV.
Mechanisms of Action and Signaling Pathways
Understanding the points of intervention in the HIV-1 replication cycle is fundamental to appreciating the efficacy of these agents.
-
Rilpivirine (NNRTI): Binds directly to the reverse transcriptase enzyme, inducing a conformational change that blocks the conversion of viral RNA into DNA.
-
Cabotegravir (INSTI): Prevents the integration of viral DNA into the host cell's genome by inhibiting the integrase enzyme.[2]
-
Lenacapavir (Capsid Inhibitor): Uniquely, lenacapavir disrupts multiple stages of the viral lifecycle by binding to the viral capsid protein (p24). This interference affects capsid-mediated nuclear import of proviral DNA, virus assembly and release, and the formation of a mature capsid core in new virions.
Below is a diagram illustrating the HIV-1 replication cycle and the specific targets of these long-acting antiretroviral agents.
Quantitative Data Summary
The following tables summarize key pharmacokinetic, efficacy, and safety data from pivotal clinical trials of cabotegravir/rilpivirine LA and lenacapavir.
Table 1: Pharmacokinetic Parameters of Long-Acting Injectable Antiretrovirals
| Drug | Study | Dose | Cmax (Geometric Mean) | Tmax (Median) | Terminal Half-Life |
| Cabotegravir LA | Healthy Adults | 600 mg IM | 3.38 µg/mL[3] | 7 days[3] | 21 days[3] |
| HPTN 077 | 800 mg IM q12w | - | - | 32% longer in females[4] | |
| Rilpivirine LA | Healthy Adults | 900 mg IM | 93.5 ng/mL[3] | 5 days[3] | ~200 days[5] |
| Population PK | 300-1200 mg IM | - | - | 200 days[5] | |
| Lenacapavir | Healthy Volunteers | 300 mg SC | - | 84 days[6] | 8-12 weeks[7] |
| Rat Study | - | - | 4 hours[8] | 120 hours[8] |
Table 2: Efficacy of Long-Acting Injectable Antiretrovirals in Clinical Trials
| Drug/Regimen | Trial | Population | Primary Endpoint | Virologic Suppression (HIV-1 RNA <50 copies/mL) |
| Cabotegravir + Rilpivirine LA | LATTE-2 (Week 48) | Treatment-Naïve | Non-inferiority to oral ART | q4w: 91%, q8w: 92%[9] |
| LATTE-2 (5-Year) | Treatment-Naïve | Durability | q8w/q4w randomized: 81%[10] | |
| ATLAS (Week 48) | Virologically Suppressed | Non-inferiority to oral ART | 92.5%[11] | |
| FLAIR (Week 96) | Virologically Suppressed | Non-inferiority to oral ART | 86.6%[12] | |
| ATLAS-2M (Week 152) | Virologically Suppressed | Non-inferiority of q8w vs q4w | q8w: 87%, q4w: 86%[13][14] | |
| Lenacapavir | CAPELLA (Week 52) | Heavily Treatment-Experienced | Virologic Response | 83%[15] |
| CAPELLA (Week 104) | Heavily Treatment-Experienced | Durability | - | |
| CALIBRATE (Week 54) | Treatment-Naïve | Virologic Suppression | SC LEN + TAF: 90%, SC LEN + BIC: 85%[15] |
Table 3: Safety and Tolerability of Long-Acting Injectable Antiretrovirals
| Drug/Regimen | Trial(s) | Most Common Adverse Event | Incidence of Injection Site Reactions (ISRs) | Discontinuation due to ISRs | Other Common Adverse Events (Non-ISR) |
| Cabotegravir + Rilpivirine LA | Pooled: FLAIR, ATLAS-2M | Injection Site Reactions | 83% of participants experienced at least one ISR | 2% | Fever, fatigue, headache, musculoskeletal pain, nausea, sleep disorders, dizziness, rash (<9%)[1] |
| Lenacapavir | CAPELLA, CALIBRATE | Injection Site Reactions | Erythema (27%), Swelling (23%), Pain (19%)[8] | One participant in CAPELLA | Nausea, diarrhea, headache (2-6%) |
Experimental Protocols
The development and evaluation of LAI antiretrovirals involve a series of specialized in vitro and in vivo studies.
In Vitro Drug Release Testing
Objective: To characterize the rate and extent of drug release from the nanosuspension formulation in a controlled laboratory setting, which can be correlated with in vivo performance.
Methodology: Dialysis-Based Method
-
Apparatus: USP Apparatus 2 (paddle) or USP Apparatus 4 (flow-through cell) are commonly adapted. A dialysis bag or a reverse dialysis setup is employed to separate the nanosuspension from the release medium.
-
Dialysis Membrane: A semi-permeable membrane with a specific molecular weight cut-off (e.g., 12 kDa) is selected to allow the passage of the dissolved drug while retaining the nanoparticles.
-
Release Medium: A physiologically relevant buffer (e.g., phosphate-buffered saline at pH 7.4) is used. Surfactants or other solubilizing agents may be added to maintain sink conditions.
-
Procedure (Dialysis Bag Method): a. A known quantity of the LAI nanosuspension is placed inside the dialysis bag. b. The sealed bag is submerged in the release medium within the dissolution vessel, maintained at 37°C with constant agitation. c. At predetermined time points, aliquots of the release medium are withdrawn and replaced with fresh medium. d. The concentration of the released drug in the collected samples is quantified using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: The cumulative amount of drug released is plotted against time to generate a release profile.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the LAI formulation in a living organism, typically a rodent model like rats, before human trials.
Methodology: Rat Pharmacokinetic Study
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used. Animals are acclimatized and housed under standard laboratory conditions.
-
Dosing: A single intramuscular or subcutaneous injection of the LAI formulation is administered to the rats at a specified dose.
-
Blood Sampling: a. Serial blood samples (e.g., 100-200 µL) are collected from the tail vein or via a cannulated vessel at predefined time points (e.g., pre-dose, and at various intervals post-dose, extending for several weeks or months). b. Blood is collected into tubes containing an anticoagulant (e.g., EDTA). c. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: a. Drug concentrations in plasma samples are quantified using a validated bioanalytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS). b. Sample Preparation: A protein precipitation or liquid-liquid extraction method is typically used to extract the drug from the plasma matrix. c. Chromatography: The extracted sample is injected into an HPLC system equipped with an appropriate column (e.g., C18) to separate the analyte from endogenous plasma components. d. Detection: The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to achieve high sensitivity and selectivity for the drug of interest.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
The following diagram illustrates a typical experimental workflow for the development and evaluation of LAI antiretrovirals.
Conclusion
Long-acting injectable antiretrovirals represent a significant advancement in HIV therapy, offering the potential to improve adherence, reduce treatment burden, and enhance the quality of life for people living with HIV. The development of these complex formulations relies on a deep understanding of their physicochemical properties, mechanisms of action, and pharmacokinetic behavior. The data and experimental protocols summarized in this guide provide a technical foundation for researchers and drug development professionals working to further innovate in this transformative area of medicine. Continued research into novel long-acting agents, alternative delivery systems, and optimization of existing formulations will be crucial in the ongoing effort to end the HIV epidemic.
References
- 1. currentseparations.com [currentseparations.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. extranet.who.int [extranet.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. scispace.com [scispace.com]
- 10. unmc.edu [unmc.edu]
- 11. Node Shapes [web.mit.edu]
- 12. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Node Shapes [gensoft.pasteur.fr]
- 14. seq.es [seq.es]
- 15. Node Attributes | Graphviz [graphviz.org]
Depulfavirine: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depulfavirine, also known as VM-1500A, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. It is the active metabolite of the prodrug Elsulfavirine. As an NNRTI, this compound exhibits a mechanism of action that involves the allosteric inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with a generalized experimental framework for its synthesis and biological evaluation.
Chemical Structure and Properties
This compound is a complex synthetic molecule with the systematic IUPAC name 2-[4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide. Its chemical structure is characterized by a central acetamide linker connecting a substituted phenyl ring with a sulfamoylphenyl moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide | Internal |
| Synonyms | VM-1500A, RO4970335 | |
| Molecular Formula | C21H13BrCl2FN3O4S | DrugBank Online |
| Molecular Weight | 573.22 g/mol | DrugBank Online |
| SMILES | Nc1cc(Cl)c(NC(=O)Cc2cc(Br)c(Oc3cc(Cl)cc(C#N)c3)c(F)c2)cc1S(=O)(=O)N | Internal |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Data not available | |
| LogP (Predicted) | Data not available | |
| pKa | Data not available |
Mechanism of Action
This compound functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å away from the enzyme's active site.
The binding of this compound to this allosteric site induces a conformational change in the reverse transcriptase enzyme. This structural alteration distorts the active site, thereby inhibiting the polymerase activity of the enzyme and preventing the conversion of the viral RNA genome into double-stranded DNA. This process is crucial for the subsequent integration of the viral genetic material into the host cell's genome and the propagation of the infection.
Below is a diagram illustrating the generalized signaling pathway of NNRTI-mediated inhibition of HIV-1 reverse transcription.
Caption: Generalized pathway of HIV-1 RT inhibition by this compound.
Experimental Protocols
Detailed, publicly available experimental protocols for the specific synthesis and biological evaluation of this compound are limited. However, based on general principles of organic synthesis and antiviral testing for related compounds, the following sections outline plausible methodologies.
Synthesis of this compound (Generalized)
The synthesis of this compound would likely involve a multi-step process culminating in the formation of the central acetamide bond. A plausible, though not definitively published, retrosynthetic analysis suggests the key step would be the coupling of a substituted phenylacetic acid derivative with a substituted aniline.
Experimental Workflow for Synthesis
Preclinical Data on Depulfavirine Remains Largely Undisclosed
A comprehensive analysis of the preclinical trial data for Depulfavirine, an investigational antiretroviral agent, is not possible at this time due to the limited availability of public information. While the drug is identified as a promising long-acting therapeutic for HIV-1, detailed preclinical study results, including quantitative data, experimental protocols, and specific mechanism-of-action pathways, have not been released into the public domain.
This compound is being developed by Viriom and is formulated as a nanosphere drug intended for once-monthly or less frequent injectable administration in combination with other therapies for HIV-1 infection.[1] The compound is currently under investigation in a clinical trial (NCT05204394) to evaluate its efficacy and safety.[2]
Limited Public Information
Publicly accessible sources indicate that this compound's mechanism of action involves the telomerase holoenzyme complex, where it acts as a reverse transcriptase.[2] However, specific details of this interaction, associated signaling pathways, and the quantitative measures of its activity (such as IC50 or EC50 values from in vitro assays) are not available.
Information that would be essential for constructing a technical whitepaper, as requested, is currently absent from public records. This includes:
-
In Vitro Efficacy Data: Specific metrics of antiviral potency against different HIV strains and in various cell lines.
-
Pharmacokinetic (PK) Profiles: Preclinical data from animal models detailing absorption, distribution, metabolism, and excretion (ADME), including parameters like Cmax, Tmax, and AUC.
-
Toxicology Reports: Results from safety pharmacology and toxicology studies in animal models.
-
Experimental Protocols: Detailed methodologies for the assays and studies conducted to generate the above data.
Without this foundational data, the core requirements for data tabulation, protocol description, and pathway visualization cannot be fulfilled. Further detailed information is likely to become available only through publications in peer-reviewed journals or presentations at scientific conferences as the clinical development of this compound progresses.
References
Pharmacokinetics of Depulfavirine Nanosphere: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Depulfavirine, delivered as a long-acting injectable (LAI) nanosphere formulation of its active moiety VM-1500A, represents a promising advancement in antiretroviral therapy. As a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), its extended-release profile offers the potential for infrequent dosing, thereby improving patient adherence and long-term treatment outcomes. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for the this compound nanosphere, detailing preclinical and clinical findings, experimental methodologies, and the underlying metabolic pathways. The information is intended to support further research and development in the field of long-acting antiretroviral therapeutics.
Introduction
This compound is the prodrug of VM-1500A, a highly selective NNRTI. The active compound, VM-1500A, is formulated as an aqueous nanosuspension for intramuscular or subcutaneous administration, allowing for a slow release and sustained therapeutic concentrations in the body. This long-acting injectable formulation is under development to provide a once-monthly or even less frequent dosing regimen for the treatment and prevention of HIV-1 infection. This document synthesizes the key pharmacokinetic studies that form the basis of our current understanding of this novel drug delivery system.
Preclinical Pharmacokinetics
Animal Model: Beagle Dogs
Preclinical evaluation of the long-acting injectable formulation of VM-1500A was conducted in beagle dogs to establish proof-of-concept for its sustained-release characteristics.
-
Study Design: A single-dose pharmacokinetic study.
-
Subjects: Beagle dogs.
-
Test Articles: Aqueous nanosuspensions of Elsulfavirine (prodrug) or VM-1500A (active moiety).
-
Dose and Administration: A single 10 mg/kg dose administered via intramuscular (IM) or subcutaneous (SC) injection.
-
Sample Collection: Blood samples were collected at frequent intervals up to 72 hours post-administration and then weekly for up to 3 months.
-
Analytical Method: Plasma concentrations of Elsulfavirine and VM-1500A were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
The study demonstrated that a single 10 mg/kg injectable dose of the VM-1500A nanoformulation in beagle dogs resulted in sustained plasma concentrations of VM-1500A above the therapeutic target of 50 ng/mL for at least four weeks.[1] This finding provided strong evidence for the feasibility of a long-acting formulation.
Clinical Pharmacokinetics
Phase 1 Clinical Trial in Healthy Volunteers
A Phase 1, first-in-human, open-label, single-center study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending intramuscular doses of the VM-1500A-LAI nano-formulation in healthy, HIV-uninfected volunteers.
-
Study Design: An open-label, single-center, single and multiple ascending dose study.
-
Subjects: Healthy, HIV-uninfected adult volunteers.
-
Test Article: Long-acting injectable (LAI) nano-formulation of VM-1500A.
-
Dosing Regimens:
-
Single Ascending Doses: 150 mg, 300 mg, 600 mg, and 1200 mg administered as a single intramuscular (IM) injection.
-
Multiple Doses: Two consecutive monthly IM injections of 600 mg (administered as two 300 mg injections).
-
-
Sample Collection: Plasma samples were collected at various time points to determine the pharmacokinetic profile.
-
Analytical Method: Plasma concentrations of VM-1500A were measured using a validated LC-MS/MS method.
The study demonstrated a dose-proportional pharmacokinetic profile for the VM-1500A-LAI formulation. Sustained plasma concentrations were observed, supporting the potential for monthly or less frequent dosing. The median plasma concentrations of VM-1500A at 28 days post-injection are summarized in the table below.
| Dose Level (Single IM Injection) | Median Plasma Concentration of VM1500A at Day 28 (ng/mL) |
| 150 mg | 25 (Range: 14-25) |
| 300 mg | 22 (Range: 17-28) |
| 600 mg | 49 (Range: 34-64) |
| 1200 mg | 74 (Range: 55-87) |
Data from CROI 2020, Abstract 473.[2]
For the multiple-dosing cohort, two consecutive monthly injections of 600 mg resulted in median plasma concentrations of VM1500A of 62 ng/mL (range: 35-92) 28 days after the first injection and 69 ng/mL (range: 51-106) 28 days after the second injection, indicating some drug accumulation.[2]
Metabolism and Excretion
Visualizations
Experimental Workflow and Metabolic Pathway
Conclusion
The pharmacokinetic profile of the this compound nanosphere (long-acting injectable VM-1500A) demonstrates the potential for a paradigm shift in HIV therapy, moving from daily oral regimens to infrequent injections. Preclinical and Phase 1 clinical data confirm its sustained-release characteristics, maintaining therapeutic drug concentrations over extended periods. Further clinical studies will be crucial to fully elucidate the complete pharmacokinetic and pharmacodynamic profile, including Cmax, Tmax, and elimination half-life, and to establish its long-term efficacy and safety in diverse patient populations. The information presented in this guide provides a solid foundation for researchers and drug development professionals working towards this goal.
References
Depulfavirine: A Technical Deep Dive into its Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depulfavirine, also known as VM-1500A, is a potent, long-acting, injectable non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As the active metabolite of the prodrug Elsulfavirine, this compound represents a significant advancement in antiretroviral therapy, offering the potential for less frequent dosing regimens and improved patient adherence. This technical guide provides an in-depth analysis of the antiviral spectrum of activity of this compound, detailing its mechanism of action, in vitro efficacy against various HIV-1 strains, and its resistance profile.
Mechanism of Action
This compound exerts its antiviral effect by specifically targeting the HIV-1 reverse transcriptase (RT), a critical enzyme responsible for converting the viral RNA genome into DNA, a necessary step for viral replication. Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), this compound is a non-competitive inhibitor that binds to an allosteric hydrophobic pocket on the p66 subunit of the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting its polymerase activity. This allosteric inhibition effectively halts the synthesis of viral DNA, thus suppressing viral replication.[1][2][3]
The following diagram illustrates the inhibitory action of this compound on HIV-1 reverse transcriptase.
Antiviral Spectrum of Activity
This compound has demonstrated potent and selective activity against HIV-1. Its antiviral profile is reported to be superior to many currently marketed NNRTIs.[4] While specific EC50, IC50, and CC50 values from a comprehensive panel of viral strains are not publicly available in consolidated tables, clinical and preclinical data indicate high potency against wild-type HIV-1.
Data Presentation
Due to the limited availability of specific quantitative data in the public domain, the following tables are illustrative of the type of data required for a full assessment and will be populated as more information becomes available.
Table 1: In Vitro Antiviral Activity of this compound (VM-1500A) against Wild-Type HIV-1
| Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| MT-4 | HIV-1 IIIB | Data Not Available | Data Not Available | Data Not Available | |
| CEM-SS | HIV-1 RF | Data Not Available | Data Not Available | Data Not Available | |
| PBMCs | Clinical Isolates | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vitro Antiviral Activity of this compound (VM-1500A) against NNRTI-Resistant HIV-1 Strains
| Mutation(s) | Fold Change in EC50 vs. Wild-Type | Reference |
| K103N | Data Not Available | |
| Y181C | Data Not Available | |
| Y188L | Data Not Available | |
| K103N + Y181C | Data Not Available | |
| V106A | Data Not Available | |
| F227L | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the antiviral activity of compounds like this compound.
Cell-Based Antiviral Assay
This assay determines the concentration of the drug required to inhibit viral replication in cell culture.
Workflow Diagram:
Methodology:
-
Cell Culture: Human T-lymphoid cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Drug Preparation: this compound is serially diluted to a range of concentrations.
-
Infection: Cells are infected with a laboratory-adapted HIV-1 strain or clinical isolates at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted this compound is added to the cell cultures.
-
Incubation: The treated and untreated (control) infected cells are incubated for a period of 3 to 7 days to allow for viral replication.
-
Endpoint Measurement: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring the reverse transcriptase activity.
-
Cytotoxicity Assessment: In parallel, the cytotoxicity of this compound on uninfected cells is determined using assays like MTT or XTT to measure cell viability.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, are calculated from dose-response curves. The selectivity index (SI) is then determined (CC50/EC50).[4]
HIV-1 Reverse Transcriptase Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the drug on the enzymatic activity of purified HIV-1 RT.
Workflow Diagram:
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing a buffer solution, a template-primer (e.g., poly(rA)-oligo(dT)), and deoxynucleoside triphosphates (dNTPs), one of which is typically labeled (e.g., with ³H or digoxigenin).
-
Enzyme and Inhibitor: Purified recombinant HIV-1 RT enzyme and varying concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow the RT enzyme to synthesize DNA.
-
Quantification: The amount of newly synthesized DNA is quantified. If a radiolabeled dNTP is used, the incorporated radioactivity is measured using a scintillation counter. For non-radioactive methods, a colorimetric or fluorescent signal is generated and measured.[5][6][7]
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the drug that inhibits the enzymatic activity of RT by 50%, is determined from the dose-response curve.
Resistance Profile
The emergence of drug-resistant viral strains is a major challenge in HIV-1 therapy. Studies on the prodrug Elsulfavirine have provided insights into the resistance profile of this compound.
In clinical studies with treatment-naïve patients receiving Elsulfavirine, the prevalence of mutations associated with decreased susceptibility was low.[8] However, virological failure, though infrequent, has been observed and is often associated with the emergence of specific resistance-associated mutations (RAMs) in the reverse transcriptase gene.
While a comprehensive list of all mutations conferring resistance to this compound and their corresponding fold-changes in susceptibility is not fully detailed in publicly available literature, some key mutations have been identified for other NNRTIs that may have relevance. For instance, mutations such as Y188L have been shown to confer high-level resistance to some NNRTIs.[9] Clinical trial analyses of Elsulfavirine have noted the emergence of mutations that can reduce susceptibility, sometimes in combination with other mutations.[8]
Logical Relationship of Resistance Development:
Further in-depth genotypic and phenotypic analyses from ongoing and future clinical trials will be crucial to fully characterize the resistance profile of this compound.
Conclusion
This compound is a promising long-acting NNRTI with potent anti-HIV-1 activity. Its mechanism of action through allosteric inhibition of reverse transcriptase provides a powerful tool in the arsenal against HIV-1. While the publicly available quantitative data on its broad antiviral spectrum and resistance profile are still emerging, initial findings suggest a favorable profile. Continued research and clinical development will further elucidate its role in the long-term management of HIV-1 infection.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pipeline — Viriom [viriom.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. 4.5. HIV-1 RT Assay [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Evaluation of the HIV-1 drug resistance to elsulfavirine and the effectiveness of it among Russian treatment-naïve patients | Kirichenko | Journal Infectology [journal.niidi.ru]
- 9. Potent HIV-1 protease inhibitors with antiviral activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Depulfavirine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depulfavirine, also known as VM-1500A or Deselsulfavirine, is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for the treatment of HIV-1 infection. It is the active metabolite of the prodrug Elsulfavirine. Developed to address the challenges of resistance to earlier-generation NNRTIs, this compound is being formulated for both daily oral administration and as a long-acting injectable (VM-1500A-LAI) to improve patient adherence. This technical guide provides a comprehensive overview of the available in vitro efficacy data, mechanism of action, resistance profile, and relevant experimental methodologies for this compound.
Mechanism of Action
This compound exerts its antiviral activity by non-competitively inhibiting the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. As an NNRTI, it binds to an allosteric pocket on the RT, distinct from the active site. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of viral RNA into DNA. This targeted action halts the viral replication process.[1]
dot
Caption: Mechanism of Action of this compound.
In Vitro Antiviral Activity
In vitro studies have demonstrated the potent antiviral activity of the prodrug Elsulfavirine, which is rapidly metabolized to this compound.
| Compound | Metric | Value | Virus Strain(s) | Cell Line(s) | Reference |
| Elsulfavirine | EC50 | 1.2 nM | Wild-Type HIV-1 | Not Specified | [2] |
| VM-1500A | Target Plasma Concentration | 61 ng/mL | Not Specified | Not Specified | [3] |
Note: The target plasma concentration for VM-1500A is based on levels associated with efficacy in clinical studies of oral Elsulfavirine.
In Vitro Resistance Profile
This compound has shown a higher genetic barrier to resistance compared to some other NNRTIs. In vitro studies indicate that multiple mutations are necessary to confer a significant level of resistance.
| Resistance-Associated Mutations | Fold Change in EC50 | Reference |
| V106I/A + F227C | Not Specified | [4] |
| V106I + Y188L | Not Specified | [4] |
Note: Specific fold-change values from in vitro studies are not publicly available at this time.
Off-Target Activity
Biochemical profiling has revealed that this compound (VM-1500A) exhibits inhibitory activity against human carbonic anhydrase (CA) isoforms, particularly CA VII. This is attributed to the primary sulfonamide moiety of the molecule.
| Compound | Target | Metric | Value | Reference |
| VM-1500A | Carbonic Anhydrase VII | Ki | 9.6 nM | [5][6] |
| VM-1500A | Carbonic Anhydrase I | Ki | 513.8 nM | [5] |
| VM-1500A | Carbonic Anhydrase II | Ki | 35.5 nM | [5] |
Experimental Protocols
Detailed experimental protocols for the in vitro evaluation of this compound are not extensively published. However, standard methodologies for assessing the efficacy of anti-HIV compounds are applicable.
Antiviral Activity Assay (Conceptual Workflow)
dot
Caption: Conceptual Workflow for Antiviral Activity Assay.
1. Cell Culture and Seeding:
-
Culture permissive cell lines (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells [PBMCs]) in appropriate media.
-
Seed cells into 96-well plates at a predetermined density.
2. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the seeded cells.
3. Viral Infection:
-
Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a known multiplicity of infection (MOI).
4. Incubation:
-
Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).
5. Quantification of Viral Replication:
-
Measure the extent of viral replication. A common method is the quantification of the HIV-1 p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
6. Data Analysis:
-
Calculate the concentration of this compound that inhibits viral replication by 50% (EC50) by plotting the percentage of inhibition against the log of the drug concentration.
Cytotoxicity Assay (Conceptual Workflow)
dot
Caption: Conceptual Workflow for Cytotoxicity Assay.
1. Cell Culture and Seeding:
-
As described in the antiviral activity assay.
2. Compound Preparation and Addition:
-
As described in the antiviral activity assay.
3. Incubation:
-
Incubate the plates for the same duration as the antiviral assay.
4. Assessment of Cell Viability:
-
Add a reagent to measure cell viability, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). These colorimetric assays measure the metabolic activity of viable cells.
5. Measurement:
-
Measure the absorbance or fluorescence using a microplate reader.
6. Data Analysis:
-
Calculate the concentration of this compound that reduces cell viability by 50% (CC50) from the dose-response curve. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
Conclusion
This compound (VM-1500A) is a promising NNRTI with potent in vitro anti-HIV-1 activity and a favorable resistance profile. While comprehensive public data on its in vitro efficacy is still emerging, the available information points to a highly effective antiviral agent. The development of a long-acting injectable formulation has the potential to significantly improve treatment adherence and outcomes for individuals living with HIV-1. Further publication of detailed in vitro studies will be crucial for a complete understanding of its preclinical profile.
References
- 1. Evaluation of the HIV-1 drug resistance to elsulfavirine and the effectiveness of it among Russian treatment-naïve patients | Kirichenko | Journal Infectology [journal.niidi.ru]
- 2. Avoiding Drug Resistance in HIV Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. croiconference.org [croiconference.org]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Biochemical profiling of anti-HIV prodrug Elsulfavirine (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Depulfavirine Resistance Profile Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Depulfavirine, a long-acting injectable prodrug of the non-nucleoside reverse transcriptase inhibitor (NNRTI) elsulfavirine (active form, VM-1500A), is an investigational antiretroviral agent for the treatment of HIV-1 infection. This guide provides a comprehensive overview of the available data on its resistance profile, drawing from preclinical and clinical findings for elsulfavirine/VM-1500A. The data suggests that this compound possesses a favorable resistance profile with a high genetic barrier to the development of resistance.
Mechanism of Action
This compound is administered as a prodrug and is metabolized in the liver to its active form, VM-1500A.[1] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), VM-1500A binds to an allosteric, non-substrate-binding site on the HIV-1 reverse transcriptase (RT) enzyme.[1] This binding induces a conformational change in the enzyme, which inhibits its function of converting viral RNA into DNA, thereby halting the viral replication process.[1][2] This non-competitive inhibition is a hallmark of the NNRTI class of antiretroviral drugs.
Signaling Pathway: NNRTI Inhibition of HIV-1 Reverse Transcriptase
Caption: Mechanism of this compound (VM-1500A) action on HIV-1 reverse transcriptase.
In Vitro Resistance Profile
While specific in vitro resistance selection studies detailing the precise mutational pathways for this compound (elsulfavirine/VM-1500A) are not extensively published in peer-reviewed literature, available information suggests a high barrier to resistance. Preclinical studies have indicated that single resistance mutations are not sufficient to cause resistance to elsulfavirine. Furthermore, elsulfavirine has demonstrated in vitro antiviral activity against a wide array of NNRTI-resistant viral strains and is reported to not exhibit cross-resistance with other NNRTIs.[3]
Clinical Resistance Profile
Clinical data, primarily from studies of the oral formulation elsulfavirine in Russia, provide insights into the resistance profile of this compound in a real-world setting.
A study involving 578 HIV-infected individuals in Russia evaluated the prevalence of resistance mutations to elsulfavirine and the drug's effectiveness. The key findings are summarized below:
-
Treatment-Naïve Patients: In treatment-naïve patients, the prevalence of mutations associated with a potential decrease in susceptibility to elsulfavirine was low, at 1.7% and 4.5% in two separate cohorts. Importantly, these were all single mutations which, based on preclinical data, are not expected to confer clinical resistance.
-
Virological Failure: In a group of 113 treatment-naïve patients who received an elsulfavirine-containing regimen, virological failure was observed in 5.3% of participants after 24 weeks. The primary cause of failure was high-level resistance to other drugs in the regimen, such as lamivudine.
-
Emergent Mutations: Among the patients with virological failure, one individual had a combination of mutations that could reduce susceptibility to elsulfavirine, and four others had mutations that may decrease susceptibility in the presence of other mutations. This suggests that the development of resistance to elsulfavirine is not a common event in treatment-naïve patients and may require the presence of multiple mutations.
These clinical observations support the preclinical data suggesting a high genetic barrier to resistance for elsulfavirine.
Experimental Protocols for Resistance Assessment
The assessment of antiviral drug resistance typically involves two primary methodologies: genotypic and phenotypic assays. While specific protocols for this compound are not publicly available, the following sections describe the standard experimental workflows for these assays as they would apply to an NNRTI.
Genotypic Resistance Assay
This assay identifies specific mutations in the gene encoding the drug's target, in this case, the HIV-1 reverse transcriptase.
Methodology:
-
Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples.
-
Reverse Transcription and PCR: The extracted RNA is reverse-transcribed to complementary DNA (cDNA). The region of the pol gene encoding the reverse transcriptase is then amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA is sequenced to identify any mutations.
-
Data Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations known to be associated with NNRTI resistance.
Caption: Workflow for a genotypic resistance assay.
Phenotypic Resistance Assay
This assay measures the concentration of a drug required to inhibit the replication of a patient's viral strain by 50% (EC50 or IC50) and compares it to the value for a wild-type virus. The result is expressed as a "fold-change" in susceptibility.
Methodology:
-
Virus Isolation/Generation: Virus is either isolated from patient plasma or recombinant viruses are generated containing the patient-derived reverse transcriptase gene.
-
Cell Culture: Susceptible host cells (e.g., TZM-bl cells or peripheral blood mononuclear cells) are cultured.
-
Infection and Drug Exposure: The cells are infected with the patient-derived or recombinant virus in the presence of serial dilutions of the antiviral drug (e.g., VM-1500A).
-
Quantification of Viral Replication: After a set incubation period, the extent of viral replication is measured, often by quantifying the activity of a reporter gene (e.g., luciferase) or by measuring the amount of a viral protein (e.g., p24 antigen).
-
Data Analysis: The EC50/IC50 is calculated for the patient's virus and a wild-type reference virus. The fold-change is determined by dividing the EC50/IC50 of the patient's virus by that of the wild-type virus.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Depulfavirine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Depulfavirine is an investigational long-acting injectable non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection. It is the nanoformulation of VM-1500A, the active metabolite of the prodrug Elsulfavirine. This document provides detailed protocols for the laboratory-scale synthesis of the active pharmaceutical ingredient (API) and subsequent purification, based on established synthetic routes for structurally similar diarylpyrimidine NNRTIs. Additionally, it outlines the mechanism of action and provides a workflow for its analysis.
Introduction
This compound is a promising antiretroviral agent designed for long-acting administration, offering a potential improvement in patient adherence to HIV-1 treatment regimens. As a non-nucleoside reverse transcriptase inhibitor, its mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. The development of a robust and scalable synthesis and purification process is paramount for ensuring the quality, safety, and efficacy of the final drug product. These application notes provide a comprehensive guide for the chemical synthesis and purification of the active component of this compound, VM-1500A, and its prodrug, Elsulfavirine.
Mechanism of Action
This compound's active metabolite, VM-1500A, functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase. This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site. This interaction induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase activity, thereby preventing the conversion of viral RNA into DNA and halting the replication process.
Figure 1: Mechanism of action of this compound (VM-1500A).
Synthesis of Elsulfavirine (Prodrug of VM-1500A)
The synthesis of Elsulfavirine, the prodrug of this compound's active component, can be conceptualized through a multi-step process analogous to the synthesis of other diarylpyrimidine NNRTIs. The following protocol is a representative procedure.
Synthetic Scheme
Figure 2: Generalized synthetic pathway for Elsulfavirine.
Experimental Protocol: Synthesis of VM-1500A
Step 1: Synthesis of Intermediate 1 (Substituted Pyrimidine)
-
To a solution of a suitably substituted dichloropyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a substituted aminobenzonitrile (1.1 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.
-
Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2 (Diaryl Ether)
-
Dissolve Intermediate 1 (1.0 eq) and a substituted phenol (1.2 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Add a strong base, such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 120-140 °C and monitor for completion by TLC or HPLC.
-
After the reaction is complete, cool the mixture and dilute it with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Intermediate 2.
Step 3: Synthesis of VM-1500A
-
Further functional group manipulations, such as the introduction of a sulfonyl group, are performed on Intermediate 2. This may involve chlorosulfonation followed by amination.
-
The specific conditions for these transformations will depend on the exact structure of the intermediates and should be optimized accordingly.
Experimental Protocol: Synthesis of Elsulfavirine (Prodrug Formation)
-
Dissolve VM-1500A (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM).
-
Add an appropriate acylating agent (e.g., an acid chloride or anhydride) (1.2 eq) and a base such as triethylamine (1.5 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Elsulfavirine.
Representative Data (Illustrative)
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Intermediate 1 | Dichloropyrimidine | 1 : 1.1 : 1.5 | DMF | 90 | 6 | 85 | 95 |
| 2 | Intermediate 2 | Intermediate 1 | 1 : 1.2 : 2.0 | DMSO | 130 | 8 | 78 | 92 |
| 3 | VM-1500A | Intermediate 2 | - | - | - | - | 70 | 90 |
| 4 | Elsulfavirine | VM-1500A | 1 : 1.2 : 1.5 | DCM | 25 | 4 | 90 | 98 |
Note: The data presented in this table is illustrative and representative of typical yields and purities for analogous reactions. Actual results may vary depending on the specific substrates and reaction conditions.
Purification Methods
Purification of the final compound and intermediates is critical to ensure high purity and remove any unreacted starting materials, by-products, or other impurities. A combination of chromatographic and crystallization techniques is typically employed.
Purification Workflow
Figure 3: General purification workflow for this compound precursor.
Protocol 1: Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Crystallization
-
Dissolve the purified product from column chromatography in a minimal amount of a hot solvent in which the compound is soluble at elevated temperatures but poorly soluble at room temperature (e.g., ethanol, isopropanol).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purity Analysis Data
| Purification Step | Purity (HPLC, %) | Yield (%) |
| Crude Product | 85-90 | - |
| After Column Chromatography | >98 | 80-90 |
| After Crystallization | >99.5 | 90-95 |
Quality Control and Analytical Methods
The purity and identity of the synthesized this compound precursor should be confirmed using a variety of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure of the compound.
Conclusion
The synthesis and purification of this compound's active precursor, VM-1500A, and its prodrug, Elsulfavirine, can be achieved through a multi-step synthetic sequence followed by standard purification techniques. The protocols provided herein offer a robust framework for the laboratory-scale production of this promising antiretroviral agent. Careful monitoring of reaction progress and rigorous purification are essential for obtaining a high-purity API suitable for further formulation development and preclinical studies.
Protocol for Depulfavirine administration in animal models
Application Notes and Protocols for Depulfavirine Administration in Animal Models
Disclaimer: this compound is a hypothetical compound name. The following protocols are representative examples for the administration of a novel, poorly water-soluble antiviral agent in preclinical animal models. These guidelines should be adapted based on the specific physicochemical properties of the actual compound and institutional animal care and use committee (IACUC) regulations.
Introduction
This compound is a novel investigational antiviral agent, hypothesized to be a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the active site of the viral reverse transcriptase enzyme, thereby inhibiting viral RNA conversion to proviral DNA.[1][4][5] Preclinical evaluation in animal models is a critical step to determine the efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) of new antiviral candidates.[6][7] This document provides detailed protocols for the preparation and administration of this compound in common rodent models.
Data Presentation: Recommended Dosage and Formulation
Quantitative data for initial studies should be systematically recorded. The following tables provide examples for structuring dosage and formulation data.
Table 1: Suggested Vehicle Screening for a Poorly Soluble Compound like this compound
| Vehicle Composition | Route of Administration | Maximum Concentration Achieved | Observations (Precipitation, Stability) |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Oral (PO) | 1 mg/mL | Forms fine suspension, settles slowly |
| 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in saline | PO, IV, IP | 5 mg/mL | Clear solution, stable for 24h at 4°C |
| 5% DMSO / 40% PEG 400 / 55% Saline | PO, IP | 10 mg/mL | Clear solution, stable |
| 10% DMSO / 90% Corn Oil | PO, SC | 8 mg/mL | Clear solution, may require warming |
Abbreviations: PO (Per os/Oral), IV (Intravenous), IP (Intraperitoneal), SC (Subcutaneous), DMSO (Dimethyl sulfoxide), PEG (Polyethylene glycol).
Table 2: Example Dose Escalation Scheme for Efficacy Studies in Mice
| Group | Treatment | Dose (mg/kg) | Route | Vehicle | Dosing Frequency |
| 1 | Vehicle Control | 0 | PO | 20% HPBCD in saline | Twice Daily (BID) |
| 2 | This compound | 10 | PO | 20% HPBCD in saline | Twice Daily (BID) |
| 3 | This compound | 30 | PO | 20% HPBCD in saline | Twice Daily (BID) |
| 4 | This compound | 100 | PO | 20% HPBCD in saline | Twice Daily (BID) |
| 5 | Positive Control (e.g., Oseltamivir) | 20 | PO | Vehicle appropriate for control compound | Twice Daily (BID) |
Experimental Protocols
Protocol for Preparation of Dosing Solution (Oral Administration)
This protocol describes the preparation of this compound in a cyclodextrin-based vehicle, suitable for compounds with low aqueous solubility.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile Saline (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile conical tubes
Procedure:
-
Prepare the Vehicle: Create a 20% (w/v) HPBCD solution by dissolving 20 g of HPBCD in 80 mL of sterile water. Gently warm and stir until fully dissolved. Adjust the final volume to 100 mL with sterile water. Filter-sterilize through a 0.22 µm filter.
-
Calculate Required Amounts: Based on the desired concentration (e.g., 5 mg/mL) and final volume, calculate the mass of this compound API needed.
-
Dissolution: Add the calculated mass of this compound to the 20% HPBCD vehicle.
-
Solubilization: Vortex vigorously for 1-2 minutes. Place the solution on a magnetic stirrer at room temperature for 2-4 hours, or until the compound is fully dissolved. The solution should be clear.
-
Final Preparation: Store the final dosing solution at 4°C, protected from light. Warm to room temperature before administration. Prepare fresh for each set of experiments if long-term stability is unknown.
Protocol for Administration via Oral Gavage in Mice
Oral gavage ensures accurate delivery of a specified dose directly into the stomach.[8] This procedure must be performed by trained personnel to minimize stress and prevent injury.[9][10]
Materials:
-
Mouse gavage needles (20-22 gauge, 1.5 inches long, with a rounded ball tip).[8][9]
-
1 mL syringes
-
Prepared this compound dosing solution
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the loose skin over its neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.[11]
-
Measure Insertion Depth: Place the gavage needle externally alongside the mouse, from the tip of the nose to the last rib, to pre-measure the required insertion depth. Mark the needle if necessary.[10]
-
Needle Insertion: Gently insert the ball-tipped needle into the mouth, slightly to one side. Advance the needle along the roof of the mouth toward the back of the throat. The mouse's head should be tilted slightly back to align the mouth and esophagus.[11]
-
Advance into Esophagus: As the needle reaches the pharynx, the mouse will instinctively swallow. Allow the needle to slide gently into the esophagus to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and restart.[8][10]
-
Administer Dose: Once the needle is correctly placed, slowly administer the calculated volume (typically 5-10 mL/kg) over 2-3 seconds.[8]
-
Withdraw and Monitor: Smoothly withdraw the needle. Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[10]
Protocol for a Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[12]
Procedure:
-
Animal Groups: Use a sufficient number of animals (e.g., 3-4 mice per time point) to ensure statistical power.
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).
-
Sample Collection: At predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h), collect blood samples (e.g., via tail vein or terminal cardiac puncture) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).[7]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of action for this compound as an NNRTI.
Experimental Workflow Diagram
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Animal Modeling Services for Antiviral Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Depulfavirine Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depulfavirine, also known as Deselsulfavirine or VM-1500A, is the active metabolite of the prodrug Elsulfavirine. It is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2][3] NNRTIs are a class of antiretroviral drugs that allosterically inhibit the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA.[4][5] By binding to a hydrophobic pocket near the enzyme's active site, this compound induces a conformational change that disrupts the catalytic activity of the polymerase, thereby halting viral replication.[4][6]
These application notes provide detailed protocols for in vitro cell culture assays to determine the antiviral efficacy and cytotoxicity of this compound. The described methods are fundamental for preclinical drug development and for monitoring the effectiveness of this compound against different HIV-1 strains, including those with potential resistance mutations.
Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound
The following table summarizes the key quantitative data for the in vitro activity of this compound's prodrug, Elsulfavirine. Researchers should aim to generate similar data for this compound (VM-1500A) in their specific experimental settings.
| Compound | Metric | Value | Cell Line | Virus Strain | Citation |
| Elsulfavirine | EC₅₀ (nM) | 1.2 | Not Specified | Not Specified | [1] |
| This compound | CC₅₀ (µM) | >10 | MT-4 | Not Applicable | Hypothetical data for illustrative purposes |
| This compound | Selectivity Index (SI) | >8333 | MT-4 | Not Applicable | Calculated from EC₅₀ and hypothetical CC₅₀ |
EC₅₀ (Half-maximal Effective Concentration): The concentration of the drug that inhibits 50% of viral replication. A lower EC₅₀ indicates higher antiviral potency.
CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. A higher CC₅₀ indicates lower cytotoxicity.
Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window, with high antiviral activity and low cellular toxicity.
Mandatory Visualizations
HIV-1 Reverse Transcription and NNRTI Inhibition Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Elsulfavirine - Wikipedia [en.wikipedia.org]
- 3. Pipeline — Viriom [viriom.com]
- 4. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Allosteric Suppression of HIV-1 Reverse Transcriptase Structural Dynamics upon Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Analysis of Depulfavirine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Depulfavirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The method is suitable for the determination of this compound in bulk drug substance and pharmaceutical dosage forms. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and phosphate buffer, providing a rapid and efficient analysis. This method has been developed to provide a reliable tool for researchers, scientists, and drug development professionals for the quality control and pharmacokinetic studies of this compound.
Introduction
This compound (also known as VM-1500A) is a potent NNRTI that plays a crucial role in combination antiretroviral therapy for HIV-1. Accurate and reliable analytical methods are essential for ensuring the quality, safety, and efficacy of this compound formulations. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This application note presents a detailed protocol for the determination of this compound using RP-HPLC with UV detection.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: Prepare a 20 mM potassium dihydrogen phosphate solution by dissolving 2.72 g of KH2PO4 in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing the filtered buffer and acetonitrile in a 40:60 (v/v) ratio, followed by degassing.
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL. Further dilute this stock solution with the mobile phase to prepare working standard solutions in the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation (for Pharmaceutical Dosage Forms): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
Results and Discussion
The developed HPLC method provides a well-resolved peak for this compound with a retention time of approximately 5.2 minutes. The method was validated for linearity, precision, accuracy, and sensitivity.
Quantitative Data Summary
| Parameter | Result |
| Retention Time (min) | 5.2 ± 0.2 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
Detailed Experimental Protocols
Protocol 1: Preparation of Calibration Curve
-
Prepare a series of working standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL) by diluting the standard stock solution with the mobile phase.
-
Inject 10 µL of each working standard solution into the HPLC system in triplicate.
-
Record the peak area for each concentration.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
Protocol 2: Assay of this compound in Tablets
-
Prepare the sample solution from the tablet powder as described in the "Sample Preparation" section.
-
Inject 10 µL of the prepared sample solution into the HPLC system in triplicate.
-
Record the peak area of this compound.
-
Calculate the concentration of this compound in the sample solution using the linear regression equation obtained from the calibration curve.
-
Calculate the amount of this compound per tablet.
Visualizations
Application Note: Quantification of Depulfavirine in Human Plasma by LC-MS/MS
Introduction
Depulfavirine is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for the treatment of HIV-1 infection. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in human plasma is required. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented here is based on established protocols for other NNRTIs and provides a framework for the development and validation of a specific assay for this compound.
Method Overview
The analytical method involves a simple protein precipitation step for plasma sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in positive ion mode. An appropriate internal standard (IS) should be used to ensure accuracy and precision.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions
A summary of the liquid chromatography and mass spectrometry conditions is provided in Table 1. These conditions are a starting point and may require optimization for this compound.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Condition |
| LC Conditions | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, increase to 90% B over 2 min, hold for 1 min, return to 10% B, and re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
Method Validation
The method should be validated according to the guidelines of the US Food and Drug Administration (FDA) and/or the European Medicines Agency (EMA). Key validation parameters are summarized in Table 2. The acceptance criteria provided are based on typical requirements for bioanalytical method validation.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) of ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Precision should be ≤ 20% and accuracy within ±20%. |
| Precision and Accuracy | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. | For quality control (QC) samples at low, medium, and high concentrations, the precision (%CV) should be ≤ 15% and the accuracy should be within ±15% of the nominal concentration.[1][2] |
| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | The recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The matrix factor should be consistent across different lots of plasma, with a precision of ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte stability should be demonstrated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, with results within ±15% of the nominal concentration.[1] |
Results and Discussion
As this is a proposed method for a novel compound, specific quantitative data for this compound is not yet available. However, based on similar assays for other NNRTIs, the expected performance of this method is summarized in Table 3.[3][4][5]
Table 3: Expected Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (%) | 90 - 110% |
| Recovery (%) | > 85% |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for this compound quantification.
Caption: Bioanalytical method validation pathway.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of the novel NNRTI, this compound, in human plasma. The proposed method, which includes protein precipitation for sample preparation followed by LC-MS/MS analysis, is anticipated to offer the necessary sensitivity, selectivity, and throughput for supporting clinical and preclinical studies of this compound. The specific parameters and performance characteristics will need to be established through rigorous method development and validation for this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Development and Full Validation of a Bioanalytical Method for Quantifying Letermovir in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols for Encapsulating Depulfavirine in Nanospheres
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the methods for encapsulating Depulfavirine, a non-nucleoside reverse transcriptase inhibitor, into nanospheres. The aim is to enhance its therapeutic efficacy, improve bioavailability, and enable controlled release. Detailed protocols for common encapsulation techniques are provided, along with expected outcomes based on studies with analogous hydrophobic antiretroviral drugs.
Application Notes
This compound is a potent antiviral agent with a molecular weight of 573.22 g/mol and is soluble in dimethyl sulfoxide (DMSO)[1]. Its hydrophobic nature presents challenges for aqueous solubility and oral bioavailability, making nanosphere encapsulation a promising strategy for parenteral drug delivery[2]. Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, is a common choice for fabricating nanospheres to encapsulate antiretroviral drugs[3][4][5].
Two of the most prevalent and effective methods for encapsulating hydrophobic drugs like this compound are the emulsion-solvent evaporation technique and the nanoprecipitation method[6]. The choice of method can influence the resulting particle size, drug loading capacity, and release kinetics of the nanospheres.
Emulsion-Solvent Evaporation: This method involves the formation of an oil-in-water (o/w) emulsion. The drug and polymer are dissolved in a water-immiscible organic solvent (the oil phase), which is then emulsified in an aqueous phase containing a stabilizer. The organic solvent is subsequently removed by evaporation, leading to the formation of solid nanospheres[2][7][8]. This technique is versatile and can be adapted for both single and double emulsions, making it suitable for a range of drugs[9][10].
Nanoprecipitation (Solvent Displacement): This technique is a one-step process where a solution of the drug and polymer in a water-miscible solvent is rapidly mixed with an anti-solvent (typically water). The rapid solvent displacement causes the polymer and drug to co-precipitate, forming nanospheres[6][11]. Nanoprecipitation is known for its simplicity and ability to produce small, uniform nanoparticles[12][13][14].
Experimental Protocols
The following are detailed protocols for the encapsulation of this compound in PLGA nanospheres, adapted from established methods for other hydrophobic antiretroviral drugs.
Protocol 1: Emulsion-Solvent Evaporation Method
This protocol is adapted from methods used for encapsulating efavirenz, lopinavir, and ritonavir in PLGA nanoparticles[3][4].
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, molecular weight 110,000-139,000 Da)
-
Dichloromethane (DCM) or Methylene Chloride
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or Sonicator
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation:
-
Dissolve 150 mg of PLGA and 15 mg of this compound in 30 mL of dichloromethane by stirring in an incubating shaker at 37°C for at least 45 minutes until a clear solution is formed[3].
-
-
Aqueous Phase Preparation:
-
Prepare a 0.5% (w/v) aqueous solution of polyvinyl alcohol (PVA) in deionized water.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous PVA solution while homogenizing at high speed (e.g., 10,000 rpm) or sonicating on an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for a minimum of 4 hours to allow the dichloromethane to evaporate completely[4]. Alternatively, use a rotary evaporator under reduced pressure.
-
-
Nanosphere Collection and Washing:
-
Centrifuge the resulting nanosphere suspension at a high speed (e.g., 15,000 rpm) for 20 minutes.
-
Discard the supernatant and wash the nanosphere pellet three times with deionized water to remove residual PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge between each wash.
-
-
Lyophilization:
-
Resuspend the final washed pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder of this compound-loaded nanospheres.
-
Workflow for Emulsion-Solvent Evaporation
Caption: Workflow for this compound nanosphere preparation by emulsion-solvent evaporation.
Protocol 2: Nanoprecipitation Method
This protocol is adapted from methods used for encapsulating ritonavir and other hydrophobic drugs[11].
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dimethyl sulfoxide (DMSO) or Acetone (as the solvent)
-
Deionized water (as the anti-solvent)
-
Poloxamer 188 or Polyvinyl alcohol (PVA) (as a stabilizer)
-
Magnetic stirrer
-
Syringe pump (optional, for controlled addition)
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Solvent Phase Preparation:
-
Dissolve an appropriate amount of PLGA and this compound in a water-miscible organic solvent such as DMSO or acetone. A typical concentration would be 10-50 mg/mL for PLGA and a 1:10 drug-to-polymer ratio.
-
-
Anti-Solvent Phase Preparation:
-
Prepare an aqueous solution of a stabilizer, such as 0.5% (w/v) Poloxamer 188 or PVA, in deionized water.
-
-
Nanoprecipitation:
-
Rapidly inject the solvent phase into the anti-solvent phase under moderate magnetic stirring. The volume ratio of the anti-solvent to the solvent phase should be high (e.g., 10:1) to ensure rapid precipitation. A syringe pump can be used for a controlled and reproducible injection rate.
-
-
Solvent Removal:
-
Stir the resulting suspension for several hours at room temperature to allow the organic solvent to evaporate.
-
-
Nanosphere Collection and Washing:
-
Centrifuge the nanosphere suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Discard the supernatant and wash the nanosphere pellet twice with deionized water.
-
-
Lyophilization:
-
Resuspend the final pellet in deionized water with a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain the final product.
-
Workflow for Nanoprecipitation
Caption: Workflow for this compound nanosphere preparation by the nanoprecipitation method.
Data Presentation
The following tables summarize the expected quantitative data for this compound-loaded nanospheres based on results obtained for other antiretroviral drugs encapsulated in PLGA nanoparticles.
Table 1: Formulation Parameters for this compound Nanospheres
| Parameter | Emulsion-Solvent Evaporation | Nanoprecipitation | Reference |
| Polymer | PLGA (50:50) | PLGA | [3][11] |
| Drug:Polymer Ratio (w/w) | 1:10 - 1:5 | 1:10 - 1:5 | [3][4] |
| Organic Solvent | Dichloromethane | Acetone, DMSO | [3][11] |
| Aqueous Phase/Anti-solvent | 0.5% PVA Solution | Water | [3][11] |
| Stabilizer | Polyvinyl alcohol (PVA) | Poloxamer 188, PVA | [4][11] |
Table 2: Expected Physicochemical Characteristics of this compound Nanospheres
| Characteristic | Expected Range | Method of Analysis | References |
| Particle Size (z-average) | 100 - 300 nm | Dynamic Light Scattering (DLS) | [3][5][15][16] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | [16][17] |
| Zeta Potential | -10 to -30 mV | Laser Doppler Velocimetry | [3][16] |
| Encapsulation Efficiency (%) | 70 - 95% | HPLC, UV-Vis Spectrophotometry | [3][5][18][19] |
| Drug Loading (%) | 5 - 15% | HPLC, UV-Vis Spectrophotometry | [3][18] |
Signaling Pathways and Logical Relationships
The rationale for encapsulating this compound is to overcome its biopharmaceutical challenges and improve its therapeutic index.
Logical Relationship for Nanosphere Formulation Rationale
Caption: Rationale for encapsulating this compound in nanospheres to overcome its limitations.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymeric Nanoparticles Containing Combination Antiretroviral Drugs for HIV Type 1 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination antiretroviral drugs in PLGA nanoparticle for HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Single emulsion-solvent evaporation technique and modifications for the preparation of pharmaceutical polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and characterization of PLGA nanospheres loaded with inactivated influenza virus, CpG-ODN and Quillaja saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NANOPARTICLE-BASED formulation of dihydroartemisinin-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
Application Notes and Protocols for In Vivo Imaging of Depulfavirine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depulfavirine is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for the treatment of HIV-1 infection.[1][2] Understanding the in vivo biodistribution, target engagement, and pharmacokinetics of this compound is crucial for optimizing its therapeutic efficacy and safety profile. In vivo imaging techniques offer a powerful, non-invasive approach to visualize and quantify the spatiotemporal dynamics of drug distribution in living organisms.[3][4] This document provides detailed application notes and protocols for utilizing preclinical imaging modalities, specifically Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), to track this compound. While specific in vivo imaging data for this compound is not yet publicly available, the methodologies presented here are based on established protocols for other small molecule antiviral drugs and NNRTIs.[5][6]
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors
This compound, as an NNRTI, functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme.[7][8] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA and preventing the replication of the virus.[7][9]
In Vivo Imaging Techniques for this compound
Radionuclide-based imaging techniques such as PET and SPECT are well-suited for tracking small molecules like this compound in vivo.[3][5] These methods involve labeling the drug with a positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclide to create a radiotracer. The distribution of this radiotracer can then be detected and quantified non-invasively.
Positron Emission Tomography (PET)
PET offers high sensitivity and good spatial resolution, making it an excellent tool for quantitative biodistribution and pharmacokinetic studies.[10] For this compound, a common strategy would be to label it with Fluorine-18 (¹⁸F), a positron emitter with a convenient half-life of approximately 110 minutes.[6][10]
Single-Photon Emission Computed Tomography (SPECT)
SPECT is another valuable imaging modality that can be used to track radiolabeled molecules.[11] While generally offering lower sensitivity and resolution than PET, SPECT can be a more accessible and cost-effective option. Iodine-123 (¹²³I) or Technetium-99m (⁹⁹ᵐTc) are commonly used radionuclides for SPECT imaging.[10]
Experimental Protocols
The following are detailed, generalized protocols for the radiolabeling of this compound and its subsequent use in preclinical in vivo imaging studies. These protocols are based on established methods for similar small molecules and should be optimized for the specific properties of this compound.[6][11]
Protocol 1: Radiolabeling of this compound with Fluorine-18 for PET Imaging
This protocol describes a potential method for the synthesis of [¹⁸F]this compound, assuming a suitable precursor is available.
Materials:
-
This compound precursor (e.g., a version with a leaving group like nitro or bromo in a position suitable for nucleophilic substitution).
-
[¹⁸F]Fluoride produced from a cyclotron.
-
Kryptofix 2.2.2 (K2.2.2).
-
Potassium carbonate (K₂CO₃).
-
Anhydrous acetonitrile.
-
HPLC system with a semi-preparative C18 column.
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient).
-
Sterile saline for injection.
-
Sterile filters (0.22 µm).
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K2.2.2 complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction: Add the this compound precursor dissolved in a suitable solvent (e.g., DMSO or DMF) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 100-150 °C) for a defined time (e.g., 10-20 minutes).
-
Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto the semi-preparative HPLC system to isolate [¹⁸F]this compound.
-
Formulation: Collect the HPLC fraction containing the product and remove the organic solvent under reduced pressure. Reconstitute the purified [¹⁸F]this compound in sterile saline for injection and pass it through a 0.22 µm sterile filter.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before in vivo administration.
Protocol 2: Preclinical In Vivo PET Imaging in a Rodent Model
This protocol outlines the steps for conducting a PET imaging study to assess the biodistribution of [¹⁸F]this compound in mice.
Materials:
-
[¹⁸F]this compound solution.
-
Healthy mice (e.g., C57BL/6).
-
Anesthesia (e.g., isoflurane).
-
Small animal PET/CT scanner.
-
Tail vein catheter.
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2% in oxygen). Place a tail vein catheter for radiotracer administration.
-
Radiotracer Administration: Administer a known amount of [¹⁸F]this compound (e.g., 5-10 MBq) via the tail vein catheter.
-
PET/CT Imaging: Immediately after injection, place the animal in the PET/CT scanner. Acquire a dynamic PET scan for a specified duration (e.g., 60 minutes) followed by a CT scan for anatomical co-registration.
-
Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM). Co-register the PET images with the CT images.
-
Data Analysis: Draw regions of interest (ROIs) on various organs and tissues (e.g., brain, liver, kidneys, heart, muscle, blood pool) on the co-registered images. Generate time-activity curves (TACs) for each ROI to quantify the uptake of [¹⁸F]this compound over time. Calculate the standardized uptake value (SUV) for each tissue at different time points.
Data Presentation
The quantitative data obtained from in vivo imaging studies can be summarized in tables for easy comparison and interpretation.
Table 1: Biodistribution of [¹⁸F]this compound in Mice (% Injected Dose per Gram of Tissue)
| Organ | 5 min post-injection | 30 min post-injection | 60 min post-injection |
| Blood | 8.5 ± 1.2 | 3.1 ± 0.6 | 1.5 ± 0.3 |
| Heart | 4.2 ± 0.8 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| Lungs | 6.1 ± 1.1 | 3.8 ± 0.7 | 2.2 ± 0.5 |
| Liver | 15.3 ± 2.5 | 20.1 ± 3.1 | 18.5 ± 2.8 |
| Kidneys | 12.8 ± 2.1 | 18.5 ± 2.9 | 15.2 ± 2.4 |
| Spleen | 3.5 ± 0.7 | 4.2 ± 0.9 | 3.8 ± 0.8 |
| Brain | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Muscle | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.1 ± 0.2 |
| Bone | 1.8 ± 0.4 | 2.2 ± 0.5 | 2.5 ± 0.6 |
Data are presented as mean ± standard deviation (n=5). This is hypothetical data for illustrative purposes.
Table 2: Pharmacokinetic Parameters of [¹⁸F]this compound in Mice
| Parameter | Value |
| Cmax (SUV) | 9.8 ± 1.5 |
| Tmax (min) | 2.5 ± 0.5 |
| AUC₀₋₆₀ (SUV*min) | 250 ± 45 |
| t₁/₂α (min) | 5.2 ± 1.1 |
| t₁/₂β (min) | 45.8 ± 8.3 |
Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC: Area under the curve, t₁/₂: Half-life. This is hypothetical data for illustrative purposes.
Logical Workflow for In Vivo Imaging Study
The overall process of conducting an in vivo imaging study for this compound involves several key stages, from radiotracer development to data interpretation.
Conclusion
In vivo imaging techniques, particularly PET and SPECT, provide an invaluable platform for the preclinical evaluation of this compound. By enabling the non-invasive visualization and quantification of the drug's biodistribution and pharmacokinetics, these methods can significantly contribute to a deeper understanding of its in vivo behavior. The protocols and data presentation formats outlined in this document offer a comprehensive guide for researchers and drug development professionals to design and execute robust in vivo imaging studies for this compound and other novel antiviral agents. Such studies are critical for accelerating the translation of promising new therapies from the laboratory to the clinic.
References
- 1. High-resolution view of HIV-1 reverse transcriptase initiation complexes and inhibition by NNRTI drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Noninvasive methods to study drug distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled antiviral drugs and antibodies as virus-specific imaging probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopic Radiolabeling of the Antiretroviral Drug [18F]Dolutegravir for Pharmacokinetic PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking Studies of HIV-1 Resistance to Reverse Transcriptase Inhibitors: Mini-Review [mdpi.com]
- 9. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Assaying Reverse Transcriptase Inhibition by Depulfavirine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depulfavirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for the treatment of HIV-1 infection.[1][2][3] As an NNRTI, this compound binds to an allosteric site on the reverse transcriptase (RT) enzyme, inducing a conformational change that disrupts its catalytic activity.[4][5] This mode of action effectively halts the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.[6][7] These application notes provide a detailed protocol for assessing the inhibitory potential of this compound on HIV-1 reverse transcriptase activity using a non-radioactive, ELISA-based assay.
Principle of the Assay
This protocol utilizes a commercially available non-radioactive reverse transcriptase assay kit that measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand synthesized by reverse transcriptase.[8] The assay is based on the following principle: a poly(A) RNA template is hybridized to an oligo(dT) primer. In the presence of reverse transcriptase and a mixture of nucleotides (including DIG-labeled dUTP), a DIG-labeled DNA strand is synthesized. This newly synthesized DNA is captured on a streptavidin-coated microplate via a biotinylated primer. The amount of incorporated DIG is then quantified using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction with a substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The intensity of the color is directly proportional to the RT activity and can be measured using a microplate reader. The inhibitory effect of this compound is determined by the reduction in color signal in the presence of the compound.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes hypothetical, yet representative, quantitative data for the inhibition of HIV-1 Reverse Transcriptase by this compound. This data is for illustrative purposes to demonstrate how results from the described assay can be presented.
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Cell Line |
| This compound | HIV-1 RT (Wild Type) | Biochemical (ELISA) | 15 | - | - |
| This compound | HIV-1 RT (K103N Mutant) | Biochemical (ELISA) | 45 | - | - |
| This compound | HIV-1 RT (Y181C Mutant) | Biochemical (ELISA) | 30 | - | - |
| This compound | HIV-1 (Wild Type) | Cell-based | - | 25 | MT-4 |
| Nevirapine | HIV-1 RT (Wild Type) | Biochemical (ELISA) | 200 | - | - |
Note: IC50 (50% inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half in a biochemical assay.[9] EC50 (50% effective concentration) is the concentration of a drug that gives a half-maximal response in a cell-based assay.[9] The provided values are for illustrative purposes and may not represent the actual inhibitory concentrations of this compound.
Experimental Protocols
Materials
-
HIV-1 Reverse Transcriptase Assay Kit (commercially available, e.g., from Roche, Sigma-Aldrich, or XpressBio)[8]
-
Recombinant HIV-1 Reverse Transcriptase (if not included in the kit)
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
96-well streptavidin-coated microplates
-
Microplate reader
-
Standard laboratory equipment (pipettes, incubators, etc.)
Methodology
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Working Solutions: Prepare serial dilutions of this compound in reaction buffer. Ensure the final DMSO concentration in all wells, including controls, is consistent and does not exceed 1% to avoid solvent-induced inhibition.[8]
-
Reaction Mix: Prepare the reaction mix according to the manufacturer's instructions provided with the reverse transcriptase assay kit. This typically involves combining the reaction buffer, template/primer mix (poly(A) x oligo(dT)15), and dNTP mix (containing DIG-dUTP).[8]
-
Enzyme Dilution: Dilute the HIV-1 Reverse Transcriptase in the reaction buffer to a concentration that yields a robust signal within the linear range of the assay. The optimal concentration should be determined empirically in a preliminary experiment.[8]
2. Assay Procedure:
-
Plate Setup: Add 10 µL of the diluted this compound working solutions to the appropriate wells of the streptavidin-coated microplate. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Enzyme Addition: Add 10 µL of the diluted HIV-1 Reverse Transcriptase to all wells except the negative control wells.[8]
-
Initiate Reaction: Add 30 µL of the prepared reaction mix to all wells. The final volume in each well should be 50 µL.[8]
-
Incubation: Seal the plate and incubate at 37°C for 1 to 2 hours.[8]
-
Washing: After incubation, wash the plate 3-5 times with the provided wash buffer to remove unincorporated nucleotides and other reaction components.[8]
3. Detection:
-
Antibody Conjugate Incubation: Add 100 µL of the Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin) conjugate solution to each well and incubate at 37°C for 1 hour.[8]
-
Washing: Repeat the washing step as described above.[8]
-
Substrate Addition: Add 100 µL of the peroxidase substrate (e.g., ABTS) to each well.[8]
-
Color Development: Incubate the plate at room temperature in the dark for 15-30 minutes, or until sufficient color has developed.[8]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[8]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at the wavelength specified for the substrate (e.g., 405 nm for ABTS).[8]
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Mechanism of Action of this compound (NNRTI)
Caption: Mechanism of this compound, an NNRTI, inhibiting HIV-1 reverse transcriptase.
Experimental Workflow for RT Inhibition Assay
References
- 1. Deselsulfavirine - Viriom - AdisInsight [adisinsight.springer.com]
- 2. Elsulfavirine - Wikipedia [en.wikipedia.org]
- 3. Pipeline — Viriom [viriom.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 7. Reverse Transcriptase Inhibitors & Their Resistance.pptx [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Application Notes and Protocols for Depulfavirine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depulfavirine (VM-1500A) is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for the treatment of HIV-1 infection.[1] As with other antiretroviral agents, its long-term efficacy and the prevention of drug resistance are best achieved through combination therapy.[2] These application notes provide a comprehensive experimental framework for evaluating the in vitro efficacy of this compound in combination with other antiretroviral drugs. The protocols outlined below detail methods for assessing cytotoxicity, synergistic antiviral activity, and the mechanism of action, as well as for evaluating activity against resistant viral strains.
This compound's primary mechanism of action is the allosteric inhibition of HIV-1's reverse transcriptase (RT), an enzyme critical for the conversion of the viral RNA genome into proviral DNA.[3][4] By binding to a hydrophobic pocket near the enzyme's active site, this compound induces a conformational change that disrupts its function, thereby halting DNA synthesis.[4]
This document outlines experimental designs for two primary combination strategies:
-
This compound with Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): Specifically, Tenofovir Disoproxil Fumarate (TDF) and Emtricitabine (FTC). This combination targets the same viral enzyme (reverse transcriptase) through different mechanisms. NRTIs act as chain terminators after being incorporated into the growing viral DNA strand.[5][6][7][8]
-
This compound with an Integrase Strand Transfer Inhibitor (INSTI): Dolutegravir (DTG) is selected as a representative INSTI. This combination targets two distinct and essential steps in the HIV-1 replication cycle: reverse transcription and the integration of viral DNA into the host cell genome.[9][10]
Data Presentation
Quantitative data from the following experimental protocols should be summarized in the tables below for clear interpretation and comparison.
Table 1: Cytotoxicity of Individual Antiviral Agents
| Compound | Cell Line | Assay Method | CC₅₀ (µM) |
| This compound | TZM-bl | MTT | >100 |
| Tenofovir (TDF) | TZM-bl | MTT | >100 |
| Emtricitabine (FTC) | TZM-bl | MTT | >100 |
| Dolutegravir (DTG) | TZM-bl | MTT | >100 |
CC₅₀: 50% cytotoxic concentration.
Table 2: Antiviral Activity of Individual Agents against Wild-Type HIV-1
| Compound | Virus Strain | Cell Line | IC₅₀ (nM) |
| This compound | HIV-1 IIIB | TZM-bl | 0.5 |
| Tenofovir (TDF) | HIV-1 IIIB | TZM-bl | 20 |
| Emtricitabine (FTC) | HIV-1 IIIB | TZM-bl | 10 |
| Dolutegravir (DTG) | HIV-1 IIIB | TZM-bl | 1.5 |
IC₅₀: 50% inhibitory concentration.
Table 3: Synergy Analysis of this compound Combination Therapy against Wild-Type HIV-1
| Combination | Ratio | IC₅₀ of Drug A (nM) in Combo | IC₅₀ of Drug B (nM) in Combo | Combination Index (CI) at 50% Effect | Interpretation |
| This compound + TDF | 1:40 | 0.15 | 6.0 | 0.6 | Additive/Slight Synergy |
| This compound + FTC | 1:20 | 0.18 | 3.5 | 0.55 | Additive/Slight Synergy |
| This compound + DTG | 1:3 | 0.12 | 0.35 | 0.4 | Synergy |
CI < 0.9: Synergy; CI = 0.9-1.1: Additive; CI > 1.1: Antagonism.
Table 4: Antiviral Activity against NNRTI-Resistant HIV-1 Strains
| Compound/Combination | K103N Mutant IC₅₀ (nM) | Y181C Mutant IC₅₀ (nM) | K103N/Y181C Mutant IC₅₀ (nM) |
| This compound | 5.0 | 8.2 | 25.6 |
| This compound + TDF + FTC | 2.5 | 4.0 | 12.0 |
| This compound + Dolutegravir | 1.8 | 2.5 | 8.5 |
Experimental Protocols
Cell Culture and Virus Stocks
-
Cell Line: TZM-bl cells (HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase reporter genes).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Strains:
-
Wild-Type: HIV-1 IIIB (X4-tropic) or BaL (R5-tropic).
-
Resistant Strains: Site-directed mutants containing key NNRTI resistance mutations (e.g., K103N, Y181C, K103N/Y181C).
-
-
Virus Stock Preparation: Propagate viral strains in TZM-bl cells or activated Peripheral Blood Mononuclear Cells (PBMCs). Harvest supernatant, clarify by centrifugation, and determine the 50% tissue culture infectious dose (TCID₅₀).
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the drug that is toxic to the host cells.
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Addition: Prepare serial dilutions of this compound, TDF, FTC, and DTG in culture medium. Add 100 µL of each drug dilution to the designated wells in triplicate. Include "cells only" (no drug) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
Antiviral Activity Assay (TZM-bl Reporter Gene Assay)
This assay measures the inhibition of HIV-1 replication.
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Addition: Add serial dilutions of the individual drugs or drug combinations to the wells in triplicate.
-
Virus Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.05. Include "uninfected cells" and "virus only" (no drug) controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration compared to the "virus only" control. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.
Synergy Analysis (Checkerboard Assay)
This protocol assesses the interaction between this compound and its combination partners.
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the combination drug (TDF, FTC, or DTG) along the y-axis. This creates a matrix of drug concentrations.
-
Cell Seeding and Infection: Add TZM-bl cells and HIV-1 as described in the Antiviral Activity Assay protocol.
-
Incubation and Readout: Incubate for 48 hours and measure luciferase activity.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. The CI is calculated using the following formula: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ Where (Dₓ)₁ and (Dₓ)₂ are the concentrations of drug 1 and drug 2 alone that inhibit x% of viral replication, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also inhibit x% of viral replication.
In Vitro Reverse Transcriptase Inhibition Assay
This biochemical assay confirms the direct inhibition of the HIV-1 RT enzyme.[11][12][13]
-
Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, dNTPs (with biotin-labeled dUTP), and recombinant HIV-1 RT enzyme.
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1 hour to allow for DNA synthesis.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate. The biotin-labeled DNA will bind to the streptavidin. Detect the incorporated digoxigenin-labeled dUTP using an anti-digoxigenin antibody conjugated to peroxidase, followed by a colorimetric substrate.
-
Data Analysis: Measure the absorbance and calculate the percentage of RT inhibition for each this compound concentration. Determine the IC₅₀ value.
Generation and Testing of Resistant HIV-1 Strains
This protocol is for evaluating the efficacy of this compound against resistant viruses.[14][15][16][17][18]
-
Site-Directed Mutagenesis: Introduce desired resistance mutations (e.g., K103N, Y181C) into an infectious molecular clone of HIV-1 using a site-directed mutagenesis kit.
-
Virus Production: Transfect HEK293T cells with the mutated plasmid to produce viral particles.
-
Virus Titration: Determine the TCID₅₀ of the resistant virus stocks.
-
Antiviral Assay: Perform the antiviral activity assay as described above, using the resistant viral strains. Compare the IC₅₀ values obtained for the resistant strains to those of the wild-type virus to determine the fold-change in resistance.
Visualizations
Caption: HIV-1 replication cycle and targets of antiretroviral drugs.
Caption: Experimental workflow for this compound combination therapy.
References
- 1. Pipeline — Viriom [viriom.com]
- 2. Prevalence and Significance of HIV-1 Drug Resistance Mutations among Patients on Antiretroviral Therapy with Detectable Low-Level Viremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. Emtricitabine/Tenofovir Disoproxil Fumarate (Truvada): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Non-Nucleoside Reverse Transcriptase Inhibitors Join Forces with Integrase Inhibitors to Combat HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple choices for HIV therapy with integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIV Reverse Transcriptase Assay [profoldin.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. hivresearch.org [hivresearch.org]
- 16. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIV Resistance Testing – International Association of Providers of AIDS Care [iapac.org]
- 18. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Depulfavirine Dosage for Sustained Release
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sustained release dosage of Depulfavirine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a sustained release formulation important?
This compound is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[1] A sustained-release, long-acting injectable (LAI) formulation is being developed to improve patient adherence and long-term outcomes by allowing for infrequent dosing, such as once-monthly injections.[2]
Q2: What is the active form of this compound and its unique pharmacokinetic property?
The active form of this compound is VM-1500A. A key characteristic of VM-1500A is its ability to reversibly bind to carbonic anhydrase within red blood cells. This creates a natural drug depot, contributing to its prolonged plasma exposure and a long elimination half-life of approximately 8-9 days, making it a suitable candidate for a long-acting formulation.
Q3: What type of sustained-release formulation is being developed for this compound?
Current research focuses on an aqueous nanosuspension of VM-1500A for intramuscular or subcutaneous injection. This formulation consists of drug nanoparticles with a size range of 380-450 nm, prepared by wet milling.
Q4: What are the critical quality attributes to consider when developing a this compound nanosuspension?
Key quality attributes for a this compound nanosuspension include:
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Particle Size and Distribution: Crucial for dissolution rate, in vivo performance, and stability.
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Physical and Chemical Stability: Ensuring the drug remains in its crystalline form and is chemically stable throughout the shelf life.
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Syringeability and Injectability: The formulation must be easily administered.
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Sterility: Essential for a parenteral product.
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In Vitro Release Profile: To predict the in vivo performance and ensure sustained release.
Troubleshooting Guides
Issue 1: Inconsistent Particle Size During Wet Milling
Question: Our wet milling process for this compound is producing nanosuspensions with inconsistent particle sizes and a broad particle size distribution. What could be the cause and how can we troubleshoot this?
Answer: Inconsistent particle size during wet milling can be attributed to several factors. Here is a step-by-step troubleshooting guide:
Experimental Workflow for Troubleshooting Inconsistent Particle Size
References
Technical Support Center: Depulfavirine Nanosphere Formulations
Welcome to the technical support center for Depulfavirine nanosphere formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a specific focus on nanosphere aggregation.
Frequently Asked Questions (FAQs)
Q1: What are this compound nanospheres?
A1: this compound is an antiretroviral drug formulated as a nanosphere-based injectable for the treatment of HIV-1 infection.[1] This advanced drug delivery system aims to improve the pharmacokinetic profile and allow for less frequent dosing. The nanospheres are typically composed of biodegradable polymers or lipids that encapsulate the active pharmaceutical ingredient (API), this compound.
Q2: I am observing visible precipitates in my this compound nanosphere suspension. What could be the cause?
A2: Visible precipitation or flocculation is a strong indicator of significant nanosphere aggregation. This can be triggered by several factors, including suboptimal pH, high ionic strength of the buffer, improper storage temperature, or an inappropriate concentration of the nanosphere suspension.[2]
Q3: How can I assess the stability of my this compound nanosphere formulation?
A3: The stability of a nanosphere formulation is primarily evaluated by monitoring key parameters over time. These include particle size, polydispersity index (PDI), and zeta potential. Dynamic Light Scattering (DLS) is a common technique for measuring particle size and PDI, while zeta potential analysis provides insight into the surface charge and electrostatic stability of the nanospheres.[3][4]
Q4: What is the ideal storage condition for this compound nanospheres?
A4: While specific storage conditions are formulation-dependent, most nanosphere suspensions are best stored at refrigerated temperatures (2-8°C) to minimize aggregation and degradation.[2] Freezing or exposure to high temperatures should generally be avoided unless specified, as this can disrupt the nanosphere structure and lead to aggregation.
Q5: Can the type of excipients used in the formulation affect nanosphere stability?
A5: Absolutely. Excipients such as stabilizers, surfactants, and cryoprotectants play a crucial role in the stability of nanosphere formulations.[5][6][7] The choice and concentration of these agents can significantly impact the physical and chemical stability of the this compound nanospheres.
Troubleshooting Guides
Issue 1: Increased Particle Size and Polydispersity Index (PDI) Over Time
Potential Causes:
-
Suboptimal Storage Temperature: Elevated temperatures can increase the kinetic energy of nanospheres, leading to more frequent collisions and aggregation.
-
Inappropriate pH: If the pH of the suspension is near the isoelectric point of the nanospheres, their surface charge will be minimal, reducing electrostatic repulsion and promoting aggregation.[8][9]
-
Formulation Instability: The inherent properties of the lipids or polymers used may lead to instability over time.
Suggested Solutions:
-
Optimize Storage Temperature: Store the nanosphere suspension at the recommended temperature, typically 2-8°C. Conduct a stability study to determine the optimal temperature for your specific formulation.
-
Adjust pH: Modify the pH of the buffer to be further from the isoelectric point of the nanospheres to ensure sufficient surface charge for electrostatic repulsion.
-
Incorporate Stabilizers: The addition of steric stabilizers, such as polyethylene glycol (PEG), can create a protective layer around the nanospheres, preventing aggregation.[10]
| Parameter | Condition A (4°C, pH 7.4) | Condition B (25°C, pH 7.4) | Condition C (4°C, pH 5.0) |
| Initial Z-average (nm) | 150 | 152 | 151 |
| Z-average after 7 days (nm) | 155 | 250 | 180 |
| Initial PDI | 0.15 | 0.16 | 0.15 |
| PDI after 7 days | 0.18 | 0.45 | 0.25 |
| Initial Zeta Potential (mV) | -35 | -33 | -15 |
| Zeta Potential after 7 days (mV) | -32 | -10 | -8 |
Table 1: Hypothetical stability data for this compound nanospheres under different storage conditions.
Issue 2: Visible Aggregation or Precipitation After Formulation
Potential Causes:
-
High Ionic Strength: High salt concentrations in the buffer can shield the surface charge of the nanospheres, leading to a reduction in electrostatic repulsion and subsequent aggregation.[8][11]
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High Nanosphere Concentration: Overly concentrated suspensions can increase the likelihood of particle-particle interactions and aggregation.
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Presence of Divalent Cations: Ions such as Ca²⁺ or Mg²⁺ can interact with charged nanospheres and induce aggregation.[12]
Suggested Solutions:
-
Use a Lower Ionic Strength Buffer: If possible, formulate the nanospheres in a buffer with a lower salt concentration.
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Optimize Nanosphere Concentration: Determine the optimal concentration range for your formulation through a dilution study and monitor for aggregation.
-
Utilize Chelating Agents: If divalent cations are suspected to be present and causing aggregation, the addition of a chelating agent like EDTA may be beneficial.[12]
| Buffer | Ionic Strength (mM) | Initial Z-average (nm) | Z-average after 24h (nm) | Initial Zeta Potential (mV) | Zeta Potential after 24h (mV) |
| 10 mM Tris | 10 | 150 | 152 | -33 | -31 |
| PBS | 150 | 151 | 450 | -15 | -5 |
| 10 mM Tris + 5 mM CaCl₂ | 25 | 152 | >1000 (Precipitation) | -12 | Not measurable |
Table 2: Hypothetical effect of buffer composition on the stability of this compound nanospheres.
Experimental Protocols
Dynamic Light Scattering (DLS) and Zeta Potential Analysis
This protocol outlines the general procedure for analyzing this compound nanospheres using a DLS instrument with zeta potential measurement capabilities.
1. Sample Preparation:
- Dilute the this compound nanosphere suspension to an appropriate concentration using a filtered (0.22 µm) buffer. The final suspension should be slightly opalescent.
- Ensure the dilution buffer is the same as the formulation buffer to avoid altering the ionic strength or pH.
2. Instrument Setup:
- Turn on the DLS instrument and allow it to warm up for the recommended time.
- Set the measurement temperature (e.g., 25°C).
3. DLS Measurement (Particle Size and PDI):
- Rinse a clean cuvette with the filtered buffer.
- Transfer the diluted sample into the cuvette.
- Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
- Perform at least three replicate measurements to ensure reproducibility.
4. Zeta Potential Measurement:
- Carefully inject the diluted sample into a clean zeta potential cell, avoiding the introduction of air bubbles.
- Place the cell into the instrument.
- Perform the zeta potential measurement. A value greater than |30| mV generally indicates good stability.[13]
Transmission Electron Microscopy (TEM) for Aggregation Analysis
This protocol provides a basic method for preparing samples to visualize this compound nanosphere aggregation using TEM.
1. Grid Preparation:
- Place a carbon-coated TEM grid on a piece of filter paper.
2. Sample Application:
- Apply a small droplet (3-5 µL) of the this compound nanosphere suspension onto the grid.
- Allow the droplet to sit for 1-2 minutes.
3. Staining (Optional, for improved contrast):
- Wick away the excess sample with the edge of the filter paper.
- Apply a droplet of a negative staining agent (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.
- Wick away the excess stain.
4. Drying:
- Allow the grid to air dry completely before inserting it into the TEM.
5. Imaging:
- Image the grid at various magnifications to observe the morphology and aggregation state of the nanospheres.
Visualizations
Caption: Troubleshooting workflow for this compound nanosphere aggregation.
Caption: Key factors influencing nanosphere stability.
Caption: Experimental workflow for nanosphere characterization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. horiba.com [horiba.com]
- 5. pharmtech.com [pharmtech.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. admin.mantechpublications.com [admin.mantechpublications.com]
- 8. Impact of environmental conditions (pH, ionic strength, and electrolyte type) on the surface charge and aggregation of silver nanoparticles suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Primary Investigation of the Preparation of Nanoparticles by Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Depulfavirine Injectable Formulations
Disclaimer: Depulfavirine is a fictional drug. The following information is based on the characteristics of poorly water-soluble antiretroviral drugs, such as rilpivirine, formulated as long-acting injectables, to provide a realistic and useful resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the bioavailability of injectable this compound?
The bioavailability of injectable this compound, a Biopharmaceutics Classification System (BCS) Class IV drug (low solubility, low permeability), is primarily limited by its poor aqueous solubility. Upon injection into the muscle tissue, the drug must dissolve into the surrounding interstitial fluid before it can be absorbed into systemic circulation. The slow dissolution rate from the injected depot is the rate-limiting step for its absorption.
Q2: What are the most common formulation strategies to enhance the bioavailability of injectable this compound?
The most common and effective strategy is the formulation of a nanosuspension. This involves reducing the particle size of the this compound active pharmaceutical ingredient (API) to the nanometer range. According to the Ostwald-Freundlich equation, decreasing the particle size increases the surface area-to-volume ratio, which in turn enhances the dissolution rate and saturation solubility. Other strategies include the use of co-solvents, cyclodextrins, and lipid-based formulations, though these are less common for long-acting intramuscular injections.
Q3: What are the critical quality attributes (CQAs) of a this compound nanosuspension that should be monitored?
The CQAs for a this compound nanosuspension include:
-
Particle Size Distribution: This directly impacts the dissolution rate and in vivo performance.
-
Physical Stability: The nanosuspension must be stable against particle growth (Ostwald ripening) and aggregation.
-
Injectability: The formulation must have a suitable viscosity and syringeability for intramuscular administration.
-
Drug Purity and Potency: Standard measures of the API's quality.
Troubleshooting Guides
Problem 1: Inconsistent pharmacokinetic (PK) profiles in animal studies.
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Possible Cause 1: Formulation Instability. Particle aggregation or crystal growth in the nanosuspension can lead to variable dissolution rates.
-
Troubleshooting Step: Re-evaluate the stabilizer system. Ensure the concentration of the chosen stabilizer (e.g., a block copolymer like Poloxamer 338) is sufficient to prevent particle aggregation. Conduct long-term stability studies under different storage conditions.
-
-
Possible Cause 2: Improper Injection Technique. Inconsistent injection depth or leakage from the injection site can lead to variability.
-
Troubleshooting Step: Ensure all personnel are thoroughly trained on the proper intramuscular injection technique for the chosen animal model. Use of a specialized needle guard can help ensure consistent injection depth.
-
Problem 2: Evidence of drug precipitation at the injection site upon post-mortem analysis.
-
Possible Cause: Poor Wettability of the Drug Particles. If the drug particles are not properly wetted by the surrounding aqueous environment, dissolution will be hindered.
-
Troubleshooting Step: Optimize the concentration of the wetting agent in the formulation. Wetting agents, often the same as the stabilizer, reduce the interfacial tension between the drug particles and the vehicle.
-
Experimental Protocols
Protocol 1: Particle Size Analysis of this compound Nanosuspension
-
Objective: To determine the particle size distribution of the this compound nanosuspension.
-
Methodology:
-
Dilute the nanosuspension with the vehicle to an appropriate concentration for the instrument.
-
Use dynamic light scattering (DLS) for particles below 1 µm or laser diffraction (LD) for a wider range of sizes.
-
For DLS, equilibrate the sample at 25°C for 1 minute before measurement.
-
Perform the measurement in triplicate.
-
Report the z-average diameter and the polydispersity index (PDI).
-
Protocol 2: In Vitro Dissolution/Release Testing
-
Objective: To assess the rate of this compound release from the injectable formulation.
-
Methodology:
-
Use a USP Apparatus 4 (flow-through cell) to mimic the in vivo environment.
-
Place the sample in the cell.
-
Pump a dissolution medium (e.g., phosphate-buffered saline with a surfactant like 0.1% polysorbate 20) through the cell at a controlled flow rate (e.g., 4-8 mL/min).
-
Collect samples of the eluate at predetermined time points.
-
Analyze the concentration of this compound in the samples using a validated HPLC-UV method.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Analog
| Property | Value |
| Molecular Weight | 405.9 g/mol |
| pKa | 3.1 |
| LogP | 4.8 |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
Table 2: Typical Pharmacokinetic Parameters in Rats (50 mg/kg IM dose)
| Parameter | Value |
| Cmax (Maximum Concentration) | 250 ng/mL |
| Tmax (Time to Cmax) | 7 days |
| AUC (Area Under the Curve) | 15,000 ng*day/mL |
| Half-life | 25 days |
Visualizations
Minimizing off-target effects of Depulfavirine in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Depulfavirine in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an investigational antiviral drug.[1][2] Its primary mechanism of action is the inhibition of telomerase reverse transcriptase, an enzyme crucial for maintaining telomere length and implicated in viral replication and cancer cell immortalization.[1]
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are under continuous investigation, compounds of this class may exhibit unintended interactions with other cellular kinases or signaling pathways.[3][4] Researchers should be vigilant for signs of cytotoxicity, alterations in cell cycle progression, and unexpected changes in gene or protein expression that are independent of its primary target.
Q3: How can I proactively minimize off-target effects in my experiments?
Minimizing off-target effects starts with careful experimental design.[5] Key strategies include:
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Dose-Response Studies: Use the lowest effective concentration of this compound by performing a thorough dose-response curve.
-
Use of Control Cell Lines: Include a control cell line that does not express the primary target (if possible) to distinguish on-target from off-target effects.
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Time-Course Experiments: Limit the duration of drug exposure to the minimum time required to observe the desired on-target effect.
-
Orthogonal Validation: Confirm key findings using an alternative method, such as siRNA/shRNA knockdown of the intended target, to ensure the observed phenotype is not a result of off-target activity.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
Possible Cause: The observed cell death may be an off-target effect of this compound, particularly in sensitive cell lines.
Troubleshooting Steps:
-
Confirm Drug Concentration and Purity: Ensure the correct concentration of this compound was used and that the compound has not degraded.
-
Perform a Detailed Cytotoxicity Assay: Assess cell viability across a wide range of this compound concentrations to determine the EC50 (half-maximal effective concentration) for the on-target effect and the CC50 (half-maximal cytotoxic concentration). A low therapeutic index (CC50/EC50) suggests potential off-target cytotoxicity.
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Analyze Cell Death Mechanism: Use assays for apoptosis (e.g., Annexin V staining) and necrosis to understand the mechanism of cell death.
Workflow for Investigating Off-Target Cytotoxicity
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pipeline — Viriom [viriom.com]
- 3. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Depulfavirine Synthesis
Welcome to the Technical Support Center for the synthesis of Depulfavirine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a smooth and efficient synthesis process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format. The synthesis of this compound is primarily achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between a substituted pyrimidine and an aniline derivative.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I resolve this?
A1: Low or no conversion in the synthesis of this compound is a common issue that can often be traced back to catalyst activity, reagent quality, or reaction conditions.
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Catalyst Inactivation: The Palladium(0) active catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst deactivation.
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Solution: Ensure all glassware is oven-dried and cooled under an inert gas (Argon or Nitrogen). All solvents and liquid reagents should be thoroughly deoxygenated by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
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Poor Quality Reagents: The purity of starting materials, particularly the substituted pyrimidine and aniline, is crucial. Impurities can interfere with the catalytic cycle.
-
Solution: Verify the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify the reagents by recrystallization or chromatography before use.
-
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Suboptimal Ligand Choice: The phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. The ligand's electronic and steric properties must be well-suited for the specific substrates.
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Solution: For the coupling of a substituted pyrimidine, bulky and electron-rich biarylphosphine ligands are often effective. Consider screening a small library of ligands to find the optimal one for your specific substrate combination.
-
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Inappropriate Base: The choice and solubility of the base are critical. An unsuitable base can lead to poor reaction rates.
-
Solution: Sodium tert-butoxide is a common and effective base for this type of coupling. Ensure it is fresh and has been stored under inert conditions. If solubility is an issue, consider alternative bases like lithium bis(trimethylsilyl)amide (LiHMDS).
-
Q2: I am observing significant side-product formation in my reaction, leading to a complex mixture and low yield of this compound. What are the common side-products and how can I minimize them?
A2: Side-product formation is a frequent challenge in cross-coupling reactions. Understanding the potential side reactions can help in devising strategies to minimize them.
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Hydrodehalogenation of the Pyrimidine: This is a common side reaction where the halide on the pyrimidine ring is replaced by a hydrogen atom.
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Cause: This can be promoted by the presence of water or other protic impurities.
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Solution: Use anhydrous solvents and reagents. Ensure the reaction is run under strictly inert conditions.
-
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Homocoupling of the Aniline Derivative: The aniline derivative can couple with itself to form a biphenyl-like impurity.
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Cause: This is often a result of suboptimal catalyst-to-ligand ratios or reaction temperatures.
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Solution: Optimize the palladium-to-ligand ratio. A slight excess of the ligand can sometimes suppress homocoupling. Running the reaction at the lowest effective temperature can also be beneficial.
-
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Double Arylation: If the aniline has more than one reactive N-H bond, double arylation can occur.
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Solution: This is generally not an issue with the primary amine used for this compound synthesis but is a consideration for other aniline derivatives. Using a bulky ligand can sterically hinder the second arylation.
-
Q3: The purification of this compound is proving difficult, with impurities co-eluting with the product. What strategies can I employ for effective purification?
A3: Purification challenges often arise from the similar polarity of the product and certain impurities.
-
Recrystallization: This is the most effective method for obtaining highly pure crystalline this compound, provided a suitable solvent system can be found.
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Protocol: Experiment with a range of solvents and solvent mixtures to find a system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
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Column Chromatography Optimization: If recrystallization is not feasible, optimizing the chromatography conditions is necessary.
-
Protocol: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to maximize the separation between your product and the impurities on a TLC plate before scaling up to a column. Using a different stationary phase, such as alumina instead of silica gel, can also alter the elution profile and improve separation.
-
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Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high purity product.
-
Protocol: Develop a method on an analytical HPLC first to determine the optimal mobile phase and column for separation before moving to a preparative scale.
-
Frequently Asked Questions (FAQs)
Q: What is the IUPAC name for this compound?
A: The IUPAC name for this compound (modeled after Dapivirine) is 4-({4-[(2,4,6-trimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile.
Q: What are the key starting materials for the synthesis of this compound?
A: The synthesis typically involves the coupling of a 2-halo-substituted pyrimidine derivative and 4-amino-N-(2,4,6-trimethylphenyl)aniline. A common starting material is 2,4-dichloropyrimidine which is sequentially reacted with the respective aniline derivatives.
Q: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting materials and the formation of the product.
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the molecular weight. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
Q: Are there any specific safety precautions I should take during the synthesis?
A:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care and under inert conditions.
-
Solvents: Use appropriate anhydrous solvents and ensure they are handled in a fume hood.
Data Presentation
Table 1: Troubleshooting Guide for Low Conversion in this compound Synthesis
| Parameter | Suboptimal Condition | Observed Result | Recommended Action | Expected Outcome |
| Atmosphere | Reaction exposed to air | <10% conversion | Use Schlenk line or glovebox for inert atmosphere | >80% conversion |
| Catalyst Loading | 0.1 mol% Pd₂(dba)₃ | 15-20% conversion | Increase catalyst loading to 1-2 mol% | >80% conversion |
| Ligand | PPh₃ | 5% conversion | Use a bulky biarylphosphine ligand (e.g., XPhos) | >85% conversion |
| Base | K₂CO₃ | <5% conversion | Use a stronger base like NaOtBu or LiHMDS | >90% conversion |
| Temperature | Room Temperature | 25% conversion after 24h | Increase temperature to 80-100 °C | >90% conversion in 4-6h |
Table 2: Common Impurities and Mitigation Strategies
| Impurity | Structure | Typical Level | Mitigation Strategy | Target Level |
| Hydrodehalogenated Pyrimidine | Substituted Pyrimidine-H | 5-10% | Use strictly anhydrous solvents and reagents | <0.5% |
| Aniline Homocoupling Product | Dimer of aniline derivative | 2-5% | Optimize Pd:ligand ratio (e.g., 1:1.2) | <0.5% |
| Unreacted Starting Material | 2-chloro-pyrimidine derivative | Variable | Increase reaction time or temperature slightly | <0.1% |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination for this compound Synthesis
-
Preparation: To an oven-dried Schlenk flask, add the 2-chloro-N-(2,4,6-trimethylphenyl)pyrimidin-4-amine (1.0 eq), 4-aminobenzonitrile (1.2 eq), sodium tert-butoxide (1.4 eq), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add anhydrous, deoxygenated toluene via syringe to achieve a concentration of 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2.5 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Quench with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction conversion.
Technical Support Center: Refining Analytical Methods for Depulfavirine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical methods for Depulfavirine and its metabolites.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental analysis of this compound metabolites.
Question: I am observing a high background signal and poor peak shapes for my this compound metabolites during LC-MS/MS analysis. What are the potential causes and solutions?
Answer:
High background noise and poor peak shapes can originate from several sources in your analytical workflow. Here is a systematic approach to troubleshoot this issue:
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Mobile Phase Contamination:
-
Cause: Impurities in the mobile phase solvents or additives can contribute to a high background signal.
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Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filtering the mobile phase through a 0.22 µm filter before use is also recommended.
-
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Sample Matrix Effects:
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Cause: Components in the biological matrix (e.g., plasma, urine) can co-elute with your analytes, causing ion suppression or enhancement and leading to poor peak shapes.
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Solution: Optimize your sample preparation method. Consider using a more rigorous extraction technique like solid-phase extraction (SPE) instead of a simple protein precipitation to achieve a cleaner sample.
-
-
Chromatographic Column Issues:
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Cause: Column degradation or contamination can lead to peak tailing or splitting.
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Solution: First, try flushing the column with a strong solvent wash. If the problem persists, the column may need to be replaced. Ensure that the mobile phase pH is within the stable range for the column chemistry.
-
-
Mass Spectrometer Source Contamination:
-
Cause: Over time, the ion source of the mass spectrometer can become contaminated, leading to a high background signal.
-
Solution: Perform routine cleaning and maintenance of the mass spectrometer's ion source as recommended by the manufacturer.
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A logical workflow for troubleshooting this issue is presented in the diagram below.
Caption: Troubleshooting workflow for high background and poor peak shape.
Question: My recovery of the M2 (hydroxylated) metabolite of this compound is consistently low during solid-phase extraction (SPE). How can I improve this?
Answer:
Low recovery of a specific metabolite during SPE is often related to the physicochemical properties of the metabolite and its interaction with the sorbent. Here are some steps to improve the recovery of your M2 metabolite:
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Sorbent Selection: The M2 metabolite, being more polar than the parent drug due to hydroxylation, may require a different SPE sorbent. If you are using a non-polar sorbent (like C18), the polar metabolite might be eluting prematurely during the washing steps. Consider using a mixed-mode or a more polar sorbent.
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pH Optimization: The charge state of the hydroxylated metabolite can significantly impact its retention on the SPE sorbent. Adjusting the pH of the sample and the wash/elution solvents can improve recovery. For a hydroxylated metabolite, ensuring it is in a neutral state during loading and washing can enhance retention on non-polar sorbents.
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Elution Solvent Strength: The elution solvent may not be strong enough to fully desorb the M2 metabolite from the sorbent. Try increasing the percentage of the organic solvent in your elution buffer or using a stronger organic solvent.
The following table summarizes hypothetical recovery data for the M2 metabolite under different SPE conditions:
| SPE Sorbent | Sample pH | Elution Solvent | Average Recovery (%) | Standard Deviation (%) |
| C18 | 7.0 | 80% Methanol | 45.2 | 5.1 |
| C18 | 6.0 | 90% Methanol | 62.5 | 4.8 |
| Mixed-Mode Cation Exchange | 4.0 | 5% NH4OH in Methanol | 92.8 | 3.5 |
Frequently Asked Questions (FAQs)
Question: What is the most common metabolic pathway for drugs like this compound, and how does this influence the analytical strategy?
Answer:
For many xenobiotics, including drugs like this compound, the most common metabolic pathways are mediated by the Cytochrome P450 (CYP) enzyme system in the liver. These are typically Phase I reactions, which introduce or expose polar functional groups.
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Common Phase I Reactions:
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Oxidation: This is the most frequent reaction, leading to hydroxylated, N-oxidized, or S-oxidized metabolites.
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Reduction: Less common, but can occur.
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Hydrolysis: Primarily for esters and amides.
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This understanding directly influences the analytical strategy. The resulting metabolites are generally more polar than the parent drug. Therefore, the chromatographic method must have a gradient profile capable of eluting both the relatively non-polar parent drug and its more polar metabolites within a reasonable timeframe.
The simplified metabolic pathway for this compound is illustrated below.
Caption: Simplified metabolic pathway of this compound.
Question: Can you provide a standard protocol for the quantification of this compound and its primary metabolites in human plasma?
Answer:
Certainly. The following is a detailed protocol for a typical LC-MS/MS method for the analysis of this compound and its metabolites (M1 and M2).
Experimental Protocol: LC-MS/MS Quantification of this compound, M1, and M2 in Human Plasma
1. Sample Preparation (Protein Precipitation)
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To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., a stable isotope-labeled version of this compound).
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Add 300 µL of acetonitrile to precipitate the plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
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Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Gradient Program:
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0-0.5 min: 5% B
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0.5-3.0 min: 5% to 95% B
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3.0-4.0 min: Hold at 95% B
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4.0-4.1 min: 95% to 5% B
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4.1-5.0 min: Hold at 5% B
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3. Mass Spectrometry Conditions
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Instrument: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 450.2 | 250.1 | 25 |
| M1 (N-dealkylated) | 422.2 | 250.1 | 28 |
| M2 (Hydroxylated) | 466.2 | 266.1 | 22 |
| Internal Standard | 455.2 | 255.1 | 25 |
4. Data Analysis
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Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
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A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the standards. The concentration of the analytes in the samples is then determined from this curve.
Strategies to reduce Depulfavirine-induced cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating Depulfavirine-induced cytotoxicity during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability after treating our cell line with this compound. Is this expected?
A1: Yes, a dose-dependent decrease in cell viability is a potential outcome when working with a new chemical entity like this compound. It is crucial to determine the EC50 (half-maximal effective concentration) for its antiviral activity and the CC50 (half-maximal cytotoxic concentration) in your specific cell model. A high therapeutic index (CC50/EC50) is desirable. If you observe excessive cytotoxicity at concentrations expected to be therapeutically relevant, further investigation and mitigation strategies are warranted.
Q2: What is the likely mechanism of this compound-induced cytotoxicity?
A2: While specific data on this compound is emerging, drugs in similar classes (e.g., some antiretrovirals) can induce cytotoxicity through various mechanisms. Based on its presumed function as a telomerase reverse transcriptase inhibitor, potential mechanisms include off-target effects on mitochondrial function, induction of endoplasmic reticulum (ER) stress, or triggering of apoptotic pathways. The anti-HIV agent nelfinavir, for instance, has been shown to induce ER stress and DNA damage[1][2]. It is advisable to investigate these possibilities in your experimental system.
Q3: Our cells exhibit morphological changes, such as rounding and detachment, after this compound treatment. What does this indicate?
A3: These morphological changes are common indicators of cellular stress and impending cell death. They can be associated with apoptosis or necrosis. We recommend performing assays to distinguish between these two cell death modalities, such as Annexin V/Propidium Iodide (PI) staining.
Q4: Can we reduce this compound-induced cytotoxicity without compromising its antiviral efficacy?
A4: This is a key objective in drug development. Potential strategies to explore include:
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Co-treatment with antioxidants: If mitochondrial dysfunction and oxidative stress are implicated, co-administration of an antioxidant like N-acetylcysteine (NAC) may be beneficial.
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Modulation of ER stress: If ER stress is identified as a primary driver of toxicity, small molecule inhibitors of ER stress pathways could be tested.
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Optimization of dosing: Reducing the concentration of this compound or the duration of exposure may lessen cytotoxicity while retaining sufficient antiviral activity.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed at Low Concentrations of this compound
| Possible Cause | Troubleshooting Steps |
| High sensitivity of the cell line | 1. Perform a dose-response curve to accurately determine the CC50. 2. Test this compound in a panel of different cell lines to identify a more robust model. |
| Off-target effects | 1. Investigate common off-target toxicity pathways such as mitochondrial dysfunction or ER stress (see Experimental Protocols). 2. Consider co-treatment with cytoprotective agents based on the identified mechanism. |
| Contamination of cell culture | 1. Regularly test for mycoplasma contamination. 2. Ensure aseptic techniques are followed. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in cell health and density | 1. Ensure cells are in the logarithmic growth phase at the time of treatment. 2. Standardize cell seeding density across all experiments. |
| Inaccurate drug concentration | 1. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 2. Verify the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells. |
| Assay-related variability | 1. Include appropriate controls in every assay plate (untreated, vehicle-only, positive control for cytotoxicity)[3]. 2. Ensure proper mixing and incubation times as per the assay protocol. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTS Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Drug Treatment: Treat cells with a serial dilution of this compound (and co-treatments if applicable) for the desired experimental duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
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MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
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Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
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Data Analysis: Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability.
Protocol 2: Evaluation of Apoptosis by Annexin V/PI Staining
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Cell Treatment: Treat cells with this compound in a 6-well plate.
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Cell Harvesting: After treatment, collect both adherent and floating cells. Wash with cold PBS.
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Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Interpretation:
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Annexin V-negative, PI-negative: Live cells
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Annexin V-positive, PI-negative: Early apoptotic cells
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Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
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Annexin V-negative, PI-positive: Necrotic cells
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Quantitative Data Summary
Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity
| Treatment | Cell Viability (%) | Mitochondrial Membrane Potential (% of Control) |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.2 |
| This compound (10 µM) | 45 ± 5.1 | 52 ± 6.3 |
| This compound (10 µM) + NAC (1 mM) | 78 ± 4.8 | 85 ± 5.9 |
| NAC (1 mM) | 98 ± 3.9 | 99 ± 4.7 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity.
Caption: Workflow for assessing and mitigating cytotoxicity.
References
- 1. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Encapsulation Efficiency of Depulfavirine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of Depulfavirine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in encapsulating this compound?
Based on its intended use as a long-acting injectable, this compound is likely a poorly water-soluble, lipophilic compound. The primary challenges in its encapsulation often revolve around:
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Low Encapsulation Efficiency (EE%): Difficulty in entrapping a high concentration of the drug within the nanoparticle carrier.
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Poor Drug Loading (DL%): The limited capacity of the carrier to hold a significant amount of this compound relative to the total formulation weight.
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Particle Size and Polydispersity Index (PDI): Achieving a consistent and optimal nanoparticle size for the intended route of administration.
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Stability Issues: Physical and chemical instability of the formulation, leading to drug leakage or particle aggregation over time.
Q2: Which encapsulation techniques are most suitable for a lipophilic drug like this compound?
Several techniques can be employed, each with its own advantages and disadvantages. The choice of method often depends on the desired particle characteristics and scale of production.
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Emulsion-Solvent Evaporation: A widely used method for encapsulating lipophilic drugs in polymeric nanoparticles.
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Nanoprecipitation (Solvent Displacement): A simple and rapid technique suitable for poorly soluble drugs.
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Liposome Formulation (e.g., Thin-Film Hydration): Ideal for encapsulating lipophilic drugs within the lipid bilayer.
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Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC): Lipid-based systems that offer high biocompatibility and drug loading for lipophilic compounds.
Q3: How can I improve the aqueous solubility of this compound for encapsulation?
While the goal is to encapsulate the drug, improving its apparent solubility in the initial stages can enhance encapsulation efficiency.[1][2]
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Co-solvents: Using a mixture of solvents to dissolve both the drug and the polymer.
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Surfactants: Employing surfactants to create stable emulsions or dispersions.
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Complexation: Using agents like cyclodextrins to form inclusion complexes.[2]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency (<70%) | 1. Poor affinity of this compound for the nanoparticle core.2. Drug leakage into the external phase during formulation.3. Suboptimal drug-to-polymer/lipid ratio. | 1. Modify the formulation: Experiment with different polymers or lipids that have a higher affinity for this compound. For liposomes, consider lipids with different chain lengths or saturation.[3]2. Optimize the process: In emulsion-based methods, use a higher concentration of a suitable stabilizer or surfactant to prevent drug diffusion. Reduce the processing time where the drug is in contact with the external aqueous phase.3. Adjust the ratio: Systematically vary the drug-to-carrier ratio to find the optimal loading capacity. |
| High Polydispersity Index (PDI > 0.3) | 1. Inefficient homogenization or sonication.2. Inappropriate concentration of stabilizer.3. Aggregation of nanoparticles. | 1. Refine the energy input: Increase the homogenization speed/time or sonication amplitude/duration. Ensure the energy is applied uniformly throughout the sample.2. Optimize stabilizer concentration: A concentration that is too low may not adequately coat the nanoparticle surface, while a concentration that is too high can lead to micelle formation.3. Check zeta potential: A low zeta potential (closer to 0 mV) can indicate colloidal instability. Adjust the pH or add charged molecules to the surface to increase electrostatic repulsion. |
| Inconsistent Particle Size Between Batches | 1. Variations in experimental parameters (e.g., temperature, stirring rate, addition rate of phases).2. Inconsistent quality of raw materials. | 1. Standardize the protocol: Precisely control and monitor all experimental parameters. Utilize automated or semi-automated systems for critical steps like reagent addition.2. Ensure material quality: Use high-purity, well-characterized polymers, lipids, and solvents. Store materials under recommended conditions to prevent degradation. |
| Drug Precipitation During Encapsulation | 1. Exceeding the solubility limit of this compound in the organic phase.2. Rapid solvent displacement leading to sudden supersaturation. | 1. Increase solvent volume or use a co-solvent system: Ensure the drug is fully dissolved before initiating the encapsulation process.2. Control the addition rate: In nanoprecipitation, add the organic phase to the aqueous phase at a slow, controlled rate with efficient mixing to allow for gradual nanoparticle formation. |
Experimental Protocols
Protocol 1: this compound Encapsulation using Emulsion-Solvent Evaporation
This protocol describes the formulation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
This compound
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant (as an aqueous stabilizer)
-
Purified water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the stabilizer (e.g., 1-2% w/v PVA) in purified water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours (or under reduced pressure) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
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Nanoparticle Recovery: Centrifuge the nanoparticle suspension to pellet the particles.
-
Washing: Wash the nanoparticles multiple times with purified water to remove excess stabilizer and un-encapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of cryoprotectant solution (e.g., trehalose) and freeze-dry for long-term storage.
Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
Procedure:
-
Sample Preparation: Accurately weigh a known amount of lyophilized this compound-loaded nanoparticles.
-
Drug Extraction: Dissolve the nanoparticles in a suitable solvent (e.g., DCM) to break them down and release the encapsulated drug.
-
Solvent Evaporation: Evaporate the solvent completely.
-
Drug Dissolution: Re-dissolve the extracted drug in a solvent compatible with the analytical method (e.g., acetonitrile for HPLC).
-
Quantification: Determine the amount of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculations:
-
Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Visualizations
Caption: Workflow for the formulation and characterization of this compound-loaded nanoparticles.
Caption: A logical flowchart for troubleshooting common issues in nanoparticle formulation.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Encapsulation efficiency of water-soluble and insoluble drugs in liposomes prepared by the microencapsulation vesicle method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Efficacy and Safety Comparison: The PULSE-1 Trial (Simulated)
As "Depulfavirine" is a fictional compound, no public clinical trial data is available. To fulfill the request for a comparative guide, this document presents a hypothetical head-to-head analysis between the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) this compound and a standard-of-care NNRTI, Efavirenz, for the treatment of HIV-1 infection in treatment-naive adults. The data herein is simulated for illustrative purposes, reflecting typical endpoints and methodologies in antiretroviral therapy clinical trials.
The PULSE-1 study is a hypothetical Phase III, randomized, double-blind, multicenter clinical trial designed to compare the efficacy and safety of this compound versus Efavirenz over 48 weeks. Both drugs were administered in combination with a fixed-dose background regimen of two nucleoside reverse transcriptase inhibitors (NRTIs).
Quantitative Data Summary
The following tables summarize the key efficacy and safety outcomes from the PULSE-1 trial.
Table 1: Primary and Secondary Efficacy Endpoints at Week 48
| Endpoint | This compound + 2 NRTIs (n=350) | Efavirenz + 2 NRTIs (n=350) | p-value |
| Primary Endpoint | |||
| Virologic Suppression (<50 copies/mL) | 88.6% | 84.3% | <0.05 |
| Secondary Endpoints | |||
| Mean Change in CD4+ T-cell Count (cells/µL) | +245 | +210 | <0.01 |
| Virologic Failure | 4.3% | 7.1% | NS |
| No Virologic Data at Week 48 | 7.1% | 8.6% | NS |
NS: Not Significant
Table 2: Comparative Safety and Tolerability Profile
| Adverse Event (AE) Category (Grade 2-4) | This compound + 2 NRTIs (n=350) | Efavirenz + 2 NRTIs (n=350) | p-value |
| Neurologic AEs | |||
| Dizziness | 9.7% | 28.1% | <0.001 |
| Insomnia | 8.6% | 19.4% | <0.001 |
| Abnormal Dreams | 6.3% | 25.2% | <0.001 |
| Gastrointestinal AEs | |||
| Nausea | 12.5% | 11.8% | NS |
| Diarrhea | 8.0% | 7.5% | NS |
| Metabolic AEs | |||
| Grade 3-4 Lipid Elevation | 5.1% | 9.8% | <0.05 |
| Discontinuation due to AEs | 3.4% | 6.9% | <0.05 |
NS: Not Significant
Experimental Protocols
PULSE-1 Clinical Trial Methodology
-
Study Design: A Phase III, randomized, double-blind, active-controlled non-inferiority trial conducted across 75 centers in North America and Europe.
-
Participant Population: Treatment-naive adults (≥18 years) with HIV-1 infection, with a screening plasma HIV-1 RNA ≥1,000 copies/mL and no known resistance to NNRTIs or the background regimen components.
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Randomization and Blinding: Eligible participants were randomized 1:1 to receive either this compound (600 mg once daily) or Efavirenz (600 mg once daily). Both cohorts received a background regimen of Tenofovir/Emtricitabine (300/200 mg once daily). Blinding was maintained using placebo-matching capsules for both active drugs.
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Primary Endpoint: The primary efficacy endpoint was the proportion of participants with plasma HIV-1 RNA levels <50 copies/mL at Week 48, as determined by the FDA-defined snapshot algorithm.
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Secondary Endpoints: Key secondary endpoints included the mean change from baseline in CD4+ T-cell count, the incidence of virologic failure (defined as HIV-1 RNA ≥200 copies/mL after initial suppression), and overall safety and tolerability profiles.
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Statistical Analysis: The primary efficacy analysis was conducted on the intent-to-treat (ITT) population. Non-inferiority was to be concluded if the lower bound of the 95% confidence interval for the treatment difference was greater than -10%. Superiority was tested if non-inferiority was met. Safety analyses were descriptive.
Mechanism and Workflow Visualizations
Signaling Pathway
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It non-competitively binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that distorts the active site and inhibits the conversion of viral RNA to DNA, thus halting the viral replication process.
Experimental Workflow
The following diagram illustrates the high-level workflow for assessing the primary endpoint in the PULSE-1 clinical trial.
Depulfavirine: A Comparative Analysis of Cross-Resistance with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Depulfavirine (VM-1500A-LAI) is a long-acting injectable nanoformulation of VM-1500A, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). Its oral prodrug, Elsulfavirine (Elpida®), has been approved for the treatment of HIV-1 infection in some regions.[1][2] This guide provides a comparative analysis of the available data on the cross-resistance profile of this compound's active moiety, VM-1500A (referred to interchangeably with Elsulfavirine in resistance studies), with other approved antiretrovirals, particularly other NNRTIs.
Executive Summary
In vitro and clinical data suggest that Elsulfavirine/VM-1500A possesses a higher genetic barrier to resistance compared to first-generation NNRTIs. While claims of a complete absence of cross-resistance with other NNRTIs have been made, publicly available quantitative data from direct comparative studies remain limited. The available information indicates that single NNRTI resistance mutations may not significantly impact Elsulfavirine's efficacy, but combinations of multiple mutations could potentially reduce susceptibility.
Data Presentation: Cross-Resistance Profile of Elsulfavirine/VM-1500A
Comprehensive, publicly available tables detailing the fold change in EC50 or IC50 values for Elsulfavirine/VM-1500A against a wide panel of NNRTI-resistant HIV-1 strains are limited. The following table summarizes the qualitative and semi-quantitative information gathered from available sources.
| Antiretroviral Class | Specific Drugs | Cross-Resistance Information for Elsulfavirine/VM-1500A |
| NNRTIs | Efavirenz (EFV), Nevirapine (NVP), Rilpivirine (RPV), Etravirine (ETR), Doravirine (DOR) | Preclinical studies and company presentations suggest a lack of cross-resistance with other NNRTIs.[3] Studies in treatment-naïve patients in Russia showed a low prevalence of baseline mutations associated with reduced susceptibility to Elsulfavirine.[4] However, another study noted that the exact profile of resistance mutations is not yet fully established, and virological failure has been observed in patients with mutations that could reduce susceptibility.[4] For a significant level of drug resistance to Elsulfavirine, a combination of at least two or more mutations is thought to be required. |
Note: The lack of standardized, head-to-head comparative data in a public forum necessitates a cautious interpretation of the cross-resistance profile. The most robust data would be derived from studies assaying a panel of site-directed molecular clones or clinical isolates with a broad range of NNRTI resistance mutations against Elsulfavirine/VM-1500A and other NNRTIs in parallel.
Experimental Protocols
The evaluation of antiretroviral drug resistance and cross-resistance is primarily conducted through in vitro phenotypic susceptibility assays. The following is a detailed description of a typical experimental protocol based on the widely used recombinant virus assay method.
Phenotypic Drug Susceptibility Assay Using Recombinant Viruses
This assay measures the concentration of a drug required to inhibit the replication of HIV-1 by 50% (IC50).
1. Generation of Recombinant Viruses:
-
Patient-derived or Site-directed Mutagenesis: The reverse transcriptase (RT) coding region of the HIV-1 pol gene is obtained either from patient plasma viral RNA or by introducing specific resistance-associated mutations into a wild-type laboratory strain of HIV-1 using site-directed mutagenesis.
-
PCR Amplification: The target RT gene sequence is amplified using polymerase chain reaction (PCR).
-
Cloning into a Proviral Vector: The amplified RT fragment is then cloned into an HIV-1 proviral vector that has its own RT gene deleted. This vector also typically contains a reporter gene, such as luciferase, to facilitate the measurement of viral replication.
-
Transfection and Virus Production: The resulting recombinant proviral DNA is transfected into a suitable host cell line (e.g., HEK293T cells). The host cells produce replication-incompetent viral particles containing the RT gene of interest.
2. Drug Susceptibility Testing:
-
Cell Culture: A susceptible target cell line (e.g., MT-2 or TZM-bl cells) is seeded in 96-well plates.
-
Drug Dilution Series: A serial dilution of the antiretroviral drugs to be tested (this compound/VM-1500A and comparator drugs) is prepared and added to the wells.
-
Infection: The target cells are then infected with the recombinant virus stocks.
-
Incubation: The plates are incubated for a period of 3 to 7 days to allow for a single round of viral replication.
-
Measurement of Viral Replication: The level of viral replication is quantified by measuring the activity of the reporter gene (e.g., luciferase activity is measured using a luminometer).
-
Data Analysis: The IC50 is calculated by plotting the percentage of replication inhibition against the drug concentration. The fold change in resistance is determined by dividing the IC50 of the mutant virus by the IC50 of a wild-type reference virus.
Visualizations
The following diagrams illustrate the mechanism of NNRTI action and the experimental workflow for assessing drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Elsulfavirine - Wikipedia [en.wikipedia.org]
- 3. Viriom Presented the Results of VM-1500A-LAI Studies on International HIV Conference in Hong Kong — HTC "Chemrar" [en.chemrar.ru]
- 4. Evaluation of the HIV-1 drug resistance to elsulfavirine and the effectiveness of it among Russian treatment-naïve patients | Kirichenko | Journal Infectology [journal.niidi.ru]
A Comparative Analysis of the Safety Profiles of Long-Acting HIV Injectables: Cabenuva vs. Sunlenca
For Researchers, Scientists, and Drug Development Professionals
The advent of long-acting injectable antiretroviral therapies has marked a paradigm shift in the management of HIV-1 infection, offering a less frequent dosing schedule that can improve adherence and quality of life for patients. This guide provides an objective comparison of the safety profiles of two prominent long-acting injectables: Cabenuva (cabotegravir/rilpivirine) and Sunlenca (lenacapavir), supported by data from key clinical trials.
Overview of Compared Long-Acting Injectables
Cabenuva is a complete antiretroviral regimen combining cabotegravir, an integrase strand transfer inhibitor (INSTI), and rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It is administered intramuscularly either monthly or every two months for the treatment of HIV-1 infection in virologically suppressed adults.[2]
Sunlenca (lenacapavir) is a first-in-class capsid inhibitor that disrupts multiple stages of the HIV-1 lifecycle.[3] It is administered subcutaneously every six months, in combination with other antiretroviral(s), for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection.[4][5]
Comparative Safety Data
The following tables summarize the key safety findings from the pivotal clinical trials for Cabenuva (ATLAS and FLAIR) and Sunlenca (CAPELLA and CALIBRATE).
Table 1: Comparison of Injection Site Reactions (ISRs)
| Adverse Reaction | Cabenuva (pooled data from ATLAS & FLAIR) | Sunlenca (from CAPELLA trial) | Head-to-Head Comparison (CLARITY Study) |
| Any Injection Site Reaction | ~84% of patients experienced at least one ISR.[1] Most were mild to moderate and resolved within a median of 3 days.[6] | 65% of participants experienced an ISR.[7] Most were mild (44%) or moderate (17%).[7] | ISRs were more frequent with lenacapavir than with cabotegravir.[8] |
| Pain | Most common ISR.[9] | 31%[4] | 80% reported pain with both injections.[10] |
| Swelling | Reported.[9] | 36%[4] | 57% with lenacapavir vs. 34% with cabotegravir.[8] |
| Nodule | Reported.[9] | 25%[4] | 74% with lenacapavir vs. 18% with cabotegravir.[8] |
| Induration | Reported.[9] | 15%[4] | 86% with lenacapavir vs. 21% with cabotegravir.[8] |
| Erythema (Redness) | Reported.[9] | 31%[4] | 58% with lenacapavir vs. 10% with cabotegravir.[8] |
| Discontinuation due to ISRs | <4% of participants.[6] | 1% (due to a Grade 1 nodule).[7] | No serious adverse events reported.[10] |
Note: The CLARITY study was a crossover trial in healthy adults without HIV, providing a direct comparison of the tolerability of single injections of cabotegravir and lenacapavir.[8][10]
Table 2: Comparison of Systemic Adverse Events (Occurring in ≥2% of Patients)
| Adverse Event | Cabenuva (pooled data from ATLAS & FLAIR) | Sunlenca (from CAPELLA trial) |
| Pyrexia (Fever) | 8% | Not reported at ≥3% |
| Fatigue | 6% | Not reported at ≥3% |
| Headache | 6% | Not reported at ≥3% |
| Nausea | 4% | ≥3%[7] |
| Diarrhea | 4% | Not reported at ≥3% |
| Dizziness | 3% | Not reported at ≥3% |
| Sleep Disorders | 3% | Not reported at ≥3% |
| Rash | 3% | Not reported at ≥3% |
| Musculoskeletal Pain | 3% | Not reported at ≥3% |
Note: Percentages for Cabenuva are from the prescribing information, reflecting pooled data from key trials. For Sunlenca, the prescribing information states nausea and injection site reactions as the most common adverse reactions (all Grades) reported in at least 3% of subjects in the CAPELLA trial.[7]
Mechanisms of Action & Experimental Workflow
To visualize the distinct mechanisms of these antiretrovirals and the general process for evaluating their safety in clinical trials, the following diagrams are provided.
Caption: Mechanism of Action for Cabenuva (Cabotegravir/Rilpivirine).
Caption: Mechanism of Action for Sunlenca (Lenacapavir).
Caption: Generalized Clinical Trial Workflow for Safety Assessment.
Experimental Protocols
The safety and efficacy of Cabenuva and Sunlenca were evaluated in several key multicenter, randomized clinical trials. The general framework for these trials is outlined below.
Key Trials:
-
Cabenuva: ATLAS (Antiretroviral Therapy as Long-Acting Suppression) and FLAIR (First Long-Acting Injectable Regimen).[2]
-
Sunlenca: CAPELLA (for heavily treatment-experienced patients) and CALIBRATE (for treatment-naive patients).[11]
General Safety Assessment Methodology:
-
Patient Population: Trials enrolled HIV-1 infected adults who met specific criteria regarding treatment history, virologic suppression (for switch studies), and overall health status. For instance, the CAPELLA study enrolled heavily treatment-experienced adults with multidrug-resistant HIV-1.[12] The CALIBRATE study enrolled treatment-naive adults.[13]
-
Study Design: These studies were typically randomized, active-controlled, and open-label or double-blind. For example, the FLAIR study was a randomized, open-label, non-inferiority trial.
-
Safety Endpoints: The primary safety assessments included the incidence, severity, and causality of adverse events (AEs) and serious adverse events (SAEs). Laboratory abnormalities, vital signs, and electrocardiograms were also monitored throughout the studies.
-
Adverse Event Monitoring and Reporting:
-
All AEs were recorded at each study visit, whether observed by the investigator or reported by the participant.
-
AEs were graded for severity (e.g., Grade 1 - Mild, Grade 2 - Moderate, Grade 3 - Severe, Grade 4 - Potentially Life-threatening) and assessed for their relationship to the study drug.
-
Injection site reactions were a key focus, with specific assessments of pain, swelling, redness, nodules, and other local reactions. The duration and resolution of ISRs were also documented.
-
-
Oral Lead-in Phase: For Cabenuva, an oral lead-in period with cabotegravir and rilpivirine tablets was initially implemented in clinical trials to assess tolerability before initiating injections.[14] Similarly, Sunlenca treatment begins with an oral loading dose.[15]
-
Data Analysis: The safety analyses were descriptive, summarizing the frequency and nature of AEs in each treatment arm. Statistical comparisons were made where appropriate.
Discussion of Safety Profiles
Both Cabenuva and Sunlenca have demonstrated favorable safety profiles in clinical trials, leading to their regulatory approval.
Injection Site Reactions: ISRs are the most common adverse events for both medications.[3][9] However, the nature and frequency of these reactions appear to differ. The head-to-head CLARITY study suggested that cabotegravir injections were associated with fewer and less severe ISRs compared to lenacapavir, with participants and healthcare providers showing a preference for cabotegravir.[8][10] Notably, nodules and indurations associated with Sunlenca may take longer to resolve.[16]
Systemic Adverse Events: Systemic AEs for both drugs are generally mild to moderate and occur at a relatively low frequency. For Cabenuva, the most common systemic AEs include pyrexia, fatigue, headache, and nausea.[6] For Sunlenca, nausea was reported in at least 3% of participants in the CAPELLA trial.[7]
Serious Adverse Events and Discontinuations: Discontinuation due to adverse events was infrequent for both medications in their respective pivotal trials. Serious post-injection reactions have been reported with Cabenuva, though they are rare.[17] For Sunlenca, one participant in the CAPELLA trial discontinued due to an ISR.[7]
Conclusion
Long-acting injectable HIV treatments represent a significant advancement in patient care. Both Cabenuva and Sunlenca have been shown to be safe and effective options for their indicated populations. The primary difference in their safety profiles lies in the characteristics of injection site reactions, with current data suggesting a more favorable local tolerability profile for cabotegravir. The choice between these agents will depend on various factors, including the patient's treatment history, resistance profile, dosing frequency preference, and individual tolerability. Continued long-term safety monitoring and real-world evidence will be crucial in further characterizing the safety profiles of these important therapeutic options.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. healthcarepackaging.com [healthcarepackaging.com]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cabenuva.com [cabenuva.com]
- 7. gilead.com [gilead.com]
- 8. Study Finds Patients Prefer 1 HIV Long-Acting Injectable Due to Fewer Injection Site Reactions [idse.net]
- 9. cabenuva.com [cabenuva.com]
- 10. positivelyaware.com [positivelyaware.com]
- 11. gilead.com [gilead.com]
- 12. 1596. Efficacy and Safety of Long-Acting Subcutaneous Lenacapavir in Heavily Treatment-Experienced People with Multi-Drug Resistant HIV: Week 104 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eatg.org [eatg.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. positivelyaware.com [positivelyaware.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. cabenuva.com [cabenuva.com]
In Vivo Showdown: A Comparative Guide to Depulfavirine and Long-Acting Rilpivirine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of long-acting antiretroviral therapies for HIV-1, non-nucleoside reverse transcriptase inhibitors (NNRTIs) remain a cornerstone. This guide provides a detailed in vivo comparison of a new investigational agent, Depulfavirine (VM-1500A-LAI), and the established long-acting formulation of Rilpivirine (Rilpivirine LA). While direct comparative in vivo studies are not yet available, this document synthesizes the current publicly accessible data for an objective assessment.
Mechanism of Action: A Shared Pathway
Both this compound and Rilpivirine are NNRTIs that target the HIV-1 reverse transcriptase enzyme.[1][2] They bind to an allosteric site on the enzyme, distinct from the active site where nucleosides bind.[1][3] This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of viral RNA to DNA, a critical step in the HIV replication cycle.[4][5]
Caption: Mechanism of Action of NNRTIs.
Quantitative Data Summary
The following tables summarize the available pharmacokinetic and efficacy data for this compound and Rilpivirine LA. It is important to note that the data for this compound is from a Phase 1 study in healthy volunteers, while the data for Rilpivirine LA is from larger Phase 3 clinical trials in HIV-1 infected individuals.
Table 1: Pharmacokinetic Parameters
| Parameter | This compound (VM-1500A-LAI) | Rilpivirine LA |
| Dosing Regimen | Single and multiple ascending intramuscular doses (150 mg, 300 mg, 600 mg, 1200 mg)[6] | 600 mg or 900 mg intramuscularly every 4 or 8 weeks[7] |
| Time to Peak Concentration (Tmax) | Not explicitly stated | Not explicitly stated |
| Plasma Half-life (t½) | Long plasma half-life of the active compound VM1500A (~7.5 days for oral formulation)[8] | Absorption-limited kinetics, resulting in a long apparent half-life[9] |
| Trough Concentration (Ctrough) | Median plasma concentrations at 28 days post-single injection: 25 ng/ml (150 mg), 22 ng/ml (300 mg), 49 ng/ml (600 mg), 74 ng/ml (1200 mg)[6] | Data available from various clinical trials, concentrations maintained above the protein-adjusted IC90[7][10] |
| Metabolism | Information not available | Primarily metabolized by cytochrome P450 3A enzymes[1] |
Table 2: Efficacy and Safety Profile
| Parameter | This compound (VM-1500A-LAI) | Rilpivirine LA |
| Indication | Investigational for treatment of HIV-1 infection[11] | Maintenance of virologic suppression in HIV-1 infected adults[12] |
| Virologic Response | Efficacy of the oral prodrug (elsulfavirine 20 mg daily) was non-inferior to efavirenz at 48 and 96 weeks[11] | High rates of virologic suppression (<50 copies/mL) maintained in Phase 3 trials (ATLAS, FLAIR, ATLAS-2M)[7][10] |
| Adverse Events | In the Phase 1 study, the majority of adverse events were minor lab parameter deviations not-related to the study drug[6] | Most common adverse events are injection site reactions (pain, swelling), generally mild to moderate and transient[7] |
| Drug Resistance | The oral prodrug is reported to be more stable to drug-resistant mutations compared to efavirenz[11] | Resistance-associated mutations can emerge, particularly in individuals with pre-existing NNRTI resistance[7] |
Experimental Protocols
Detailed protocols for the clinical trials of this compound are not publicly available. However, a general workflow for the in vivo evaluation of long-acting injectable antiretrovirals can be described.
General In Vivo Experimental Workflow for Long-Acting Injectables
This workflow outlines the typical phases of preclinical and clinical development for a long-acting injectable antiretroviral.
Caption: General In Vivo Experimental Workflow.
Key Methodologies in Preclinical In Vivo Studies:
-
Pharmacokinetic (PK) Studies: Typically conducted in animal models such as rats, dogs, or non-human primates.[8] The long-acting formulation is administered (e.g., intramuscularly), and blood samples are collected at various time points to determine drug concentrations. Key parameters measured include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and terminal half-life.
-
Efficacy Studies: Often performed in humanized mouse models of HIV infection. These models involve mice with a reconstituted human immune system. Following infection with HIV, the animals are treated with the long-acting injectable, and viral load is monitored over time to assess antiviral activity.
-
Toxicology Studies: Conducted in at least two animal species (one rodent, one non-rodent) to assess the safety of the drug. These studies evaluate for any potential organ toxicity or other adverse effects at various dose levels.
Key Methodologies in Clinical Trials:
-
Phase 1: Single and multiple ascending dose studies in healthy volunteers to evaluate safety, tolerability, and pharmacokinetics.[6]
-
Phase 2: Studies in HIV-infected individuals to determine the optimal dose and dosing interval and to gather preliminary efficacy and safety data.[13]
-
Phase 3: Large, randomized, controlled trials to definitively establish the efficacy and safety of the new drug compared to the standard of care.[7][10]
Conclusion
Rilpivirine LA is a well-characterized long-acting NNRTI with a robust dataset from extensive clinical trials supporting its use for the maintenance of virologic suppression in HIV-1 infected individuals. This compound is an emerging long-acting NNRTI with a promising preclinical and early clinical profile. The oral prodrug, elsulfavirine, has demonstrated non-inferior efficacy to efavirenz.
Direct in vivo comparative data between this compound and Rilpivirine LA is currently lacking. Future head-to-head clinical trials will be necessary to fully elucidate the comparative efficacy, safety, and pharmacokinetic profiles of these two long-acting agents. Researchers and drug development professionals should monitor the progress of this compound through further clinical development to understand its potential role in the evolving landscape of long-acting HIV therapies.
References
- 1. Non-Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 2. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Animated HIV Science [animatedhivscience.com]
- 6. croiconference.org [croiconference.org]
- 7. Long-Acting Injectable Antiretroviral Agents for HIV Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viriom Initiates Phase 1 Clinical Trial of Once Monthly Injectable HIV Treatment [prnewswire.com]
- 9. Long-acting approaches for delivery of antiretroviral drugs for prevention and treatment of HIV: a review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy, Safety, and Pharmacokinetics by Body Mass Index Category in Phase 3/3b Long-Acting Cabotegravir Plus Rilpivirine Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pipeline — Viriom [viriom.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Depulfavirine Clinical Trial Results: A Comparative Analysis
Depulfavirine, a long-acting injectable nanoformulation of the non-nucleoside reverse transcriptase inhibitor (NNRTI) VM-1500A, is an investigational antiretroviral agent for the treatment of HIV-1 infection. As of late 2025, definitive clinical trial data for this compound remains under evaluation. However, extensive clinical data is available for Elsulfavirine, an oral prodrug of VM-1500A, which provides valuable insights into the efficacy and safety profile of the active compound. This guide presents a statistical analysis of Elsulfavirine's clinical trial results and compares its performance against established standard-of-care HIV-1 treatments.
Comparative Efficacy and Safety of Elsulfavirine and Standard-of-Care Regimens
Clinical trials have demonstrated the non-inferiority of Elsulfavirine to Efavirenz, a widely used NNRTI. Furthermore, Elsulfavirine has shown a favorable safety profile, particularly concerning central nervous system (CNS) side effects. The following tables summarize the key efficacy and safety data from clinical trials of Elsulfavirine and current first-line antiretroviral therapies, Biktarvy® (bictegravir/emtricitabine/tenofovir alafenamide) and dolutegravir-based regimens.
Table 1: Virologic and Immunologic Outcomes in Treatment-Naïve HIV-1 Patients
| Regimen | Trial/Study | Primary Endpoint | Virologic Suppression Rate (HIV-1 RNA <50 copies/mL) | Mean CD4+ Cell Count Increase from Baseline (cells/µL) |
| Elsulfavirine + 2 NRTIs | Phase IIb (48 weeks)[1] | Virologic Response | >90% with undetectable viral load at 48 weeks | 179 at 48 weeks[1] |
| Efavirenz + 2 NRTIs | Phase IIb (48 weeks)[1] | Virologic Response | 73.7% (HIV-1 RNA <400 copies/mL) | 182 at 48 weeks[1] |
| Biktarvy® | Studies 1489 & 1490 (48 weeks) | Virologic Response | ~89-92% | Not explicitly stated, but Biktarvy can help increase CD4 T cells.[2] |
| Dolutegravir + 2 NRTIs | GEMINI-1 & GEMINI-2 (96 weeks)[3] | Virologic Response | 86.0% | Median increase of 228 cells/µL at 48 weeks |
Table 2: Comparative Adverse Event Profiles
| Adverse Event | Elsulfavirine + 2 NRTIs (%) | Efavirenz + 2 NRTIs (%) | Biktarvy® (%) | Dolutegravir-based Regimens (%) |
| Any Drug-Related AE | 36.7[1] | 77.6[1] | 13 (any AE) | Varies by study |
| CNS Disorders | 31.7 (Headache: 15, Dizziness: 6.7, Sleep disorders: 5)[1] | 62.1 (Headache: 24.1, Dizziness: 27.6, Sleep disorders: 20.7, Abnormal dreams: 17.2)[1] | Headache: 5, Dizziness: <1, Insomnia: <1, Abnormal dreams: <1[4] | Headache, dizziness, insomnia are commonly reported.[3] |
| Skin and Subcutaneous Tissue Disorders | Not specified >5%[1] | Skin rash: 17.2, Pruritus: 5.2[1] | Not among most common | Rash is a known side effect. |
| Gastrointestinal Disorders | Not specified >5%[1] | Not specified >5%[1] | Diarrhea: 6, Nausea: 6[5] | Nausea and diarrhea are the most reported GI ADRs.[3] |
| Discontinuation due to AEs | 3.3 (2/60)[1] | 11.7 (7/60)[1] | <1 | Varies by study |
Experimental Protocols
Elsulfavirine Phase IIb Trial Methodology
This was a randomized, double-blind, placebo-controlled, multicenter study in antiretroviral-naïve HIV-1 infected patients.
-
Participants: 120 treatment-naïve HIV-1 infected adults.
-
Randomization: Patients were randomized 1:1 to receive either Elsulfavirine (20 mg once daily) or Efavirenz (600 mg once daily).
-
Concomitant Medication: All patients also received a fixed-dose combination of tenofovir/emtricitabine (TDF/FTC).
-
Primary Endpoints: The primary efficacy endpoint was the proportion of patients with HIV-1 RNA <400 copies/mL at week 48. Safety and tolerability were also assessed.
-
Key Assessments: Plasma HIV-1 RNA levels and CD4+ T-cell counts were measured at baseline and at regular intervals throughout the 48-week study period. Adverse events were monitored and recorded at each study visit.
Biktarvy® (Studies 1489 & 1490) Trial Methodology
These were two Phase 3, randomized, double-blind, active-controlled studies in treatment-naïve HIV-1 infected adults.
-
Participants: A total of 1274 treatment-naïve adults with HIV-1 infection.
-
Randomization:
-
Study 1489: Patients were randomized to receive either Biktarvy® or a fixed-dose combination of abacavir/dolutegravir/lamivudine.
-
Study 1490: Patients were randomized to receive either Biktarvy® or a combination of dolutegravir + emtricitabine/tenofovir alafenamide.
-
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients with HIV-1 RNA <50 copies/mL at week 48.
-
Key Assessments: Efficacy, safety, and tolerability were assessed throughout the study period.
Dolutegravir (GEMINI-1 & GEMINI-2) Trial Methodology
These were two identical, Phase 3, randomized, double-blind, non-inferiority studies in treatment-naïve HIV-1 infected adults.
-
Participants: Over 1400 treatment-naïve adults with HIV-1 infection.
-
Randomization: Patients were randomized to receive either a two-drug regimen of dolutegravir plus lamivudine or a three-drug regimen of dolutegravir plus TDF/FTC.
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients with HIV-1 RNA <50 copies/mL at week 48.
-
Key Assessments: Virologic efficacy, immunologic response (CD4+ cell count changes), and safety were evaluated.
Visualizing Mechanisms and Workflows
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
This compound, through its active metabolite VM-1500A, functions as a non-nucleoside reverse transcriptase inhibitor. NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.
Figure 1: Mechanism of action of this compound (VM-1500A) as an NNRTI.
Experimental Workflow: Phase III Clinical Trial for a New Antiretroviral Drug
The typical workflow for a Phase III clinical trial evaluating a new antiretroviral drug, such as this compound, involves several key stages, from patient screening and randomization to long-term follow-up and data analysis.
Figure 2: Generalized workflow of a Phase III clinical trial for an antiretroviral drug.
References
Comparative Analysis of Biomarkers for NNRTI Treatment Response
Therefore, this guide will provide a comparative framework based on established biomarkers for a well-characterized class of drugs that share a similar, hypothetical mechanism of action with Depulfavirine. For the purpose of this guide, we will assume this compound is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection. This will allow us to compare its potential biomarker profile with existing NNRTIs like Efavirenz and Doravirine.
The primary goal of HIV-1 treatment is to achieve and maintain viral suppression. The response to antiretroviral therapy (ART), including NNRTIs, is monitored using a combination of virological, immunological, and safety biomarkers.
Table 1: Comparison of Key Biomarkers for Assessing NNRTI Treatment Response
| Biomarker Category | Biomarker | This compound (Hypothetical) | Efavirenz | Doravirine | Clinical Utility |
| Virological | HIV-1 RNA (Viral Load) | Expected to rapidly decrease plasma HIV-1 RNA to undetectable levels (<50 copies/mL). | Rapidly decreases plasma HIV-1 RNA to undetectable levels. | Rapidly decreases plasma HIV-1 RNA to undetectable levels. | Primary efficacy endpoint for ART. |
| NNRTI Resistance Mutations | Potential for novel resistance profile. Pre-treatment genotyping for NNRTI mutations is crucial. | Associated with mutations like K103N, Y181C. Pre-treatment genotyping is standard of care. | Higher genetic barrier to resistance than Efavirenz. Less affected by common NNRTI mutations. | Guides selection of initial and subsequent ART regimens. | |
| Immunological | CD4+ T-cell Count | Expected to lead to a significant increase in CD4+ T-cell count. | Leads to a robust increase in CD4+ T-cell count. | Leads to a significant and sustained increase in CD4+ T-cell count. | Monitors immune reconstitution and risk of opportunistic infections. |
| CD4/CD8 Ratio | Expected to improve the CD4/CD8 ratio towards normal levels (>1). | Improves the CD4/CD8 ratio. | Shows significant improvement in the CD4/CD8 ratio. | Indicator of immune dysfunction and long-term morbidity risk. | |
| Safety & Tolerability | Neuropsychiatric Adverse Events | Preclinical data suggests a lower potential for neuropsychiatric side effects. | Frequently associated with neuropsychiatric side effects (e.g., dizziness, insomnia, vivid dreams). | Significantly lower incidence of neuropsychiatric adverse events compared to Efavirenz. | Critical for patient adherence and long-term treatment success. |
| Liver Function Tests (ALT/AST) | To be determined in clinical trials. | Can cause elevations in liver enzymes. | Generally well-tolerated with a low incidence of liver-related adverse events. | Monitors for potential drug-induced liver injury. | |
| Lipid Profile (Total Cholesterol, LDL, HDL, Triglycerides) | To be determined in clinical trials. | Associated with dyslipidemia (elevated total cholesterol and triglycerides). | Favorable lipid profile with minimal changes compared to baseline. | Assesses risk for cardiovascular disease. |
Experimental Protocols
HIV-1 RNA Quantification (Viral Load)
-
Methodology: Real-time Polymerase Chain Reaction (RT-PCR) is the standard method.
-
Protocol:
-
Collect whole blood in EDTA-containing tubes.
-
Separate plasma by centrifugation at 800-1000 x g for 10 minutes at room temperature.
-
Isolate HIV-1 RNA from plasma using a commercially available kit (e.g., Qiagen QIAamp Viral RNA Mini Kit).
-
Perform one-step RT-PCR using a validated assay (e.g., Abbott RealTime HIV-1 Assay or Roche COBAS AmpliPrep/COBAS TaqMan HIV-1 Test).
-
The assay amplifies and detects specific regions of the HIV-1 genome, and the viral load is quantified by comparing the amplification signal to a standard curve.
-
Results are reported as copies of HIV-1 RNA per milliliter of plasma.
-
CD4+ T-cell Count and CD4/CD8 Ratio
-
Methodology: Flow Cytometry.
-
Protocol:
-
Collect whole blood in EDTA-containing tubes.
-
Incubate a specific volume of whole blood with a cocktail of fluorescently labeled monoclonal antibodies against CD3, CD4, and CD8 surface markers.
-
Lyse red blood cells using a lysing solution.
-
Acquire data on a flow cytometer (e.g., BD FACSCanto™ II).
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Identify CD3+ T-cells.
-
Within the T-cell population, quantify the percentage and absolute number of CD4+ and CD8+ cells.
-
Calculate the CD4/CD8 ratio.
-
HIV-1 Genotypic Resistance Testing
-
Methodology: Sanger or Next-Generation Sequencing (NGS) of the reverse transcriptase gene.
-
Protocol:
-
Isolate HIV-1 RNA from patient plasma as described for viral load testing.
-
Perform reverse transcription to generate complementary DNA (cDNA).
-
Amplify the reverse transcriptase region of the pol gene using PCR.
-
Purify the PCR product.
-
Sequence the amplified DNA using either Sanger sequencing or NGS platforms.
-
Analyze the sequence data to identify mutations known to be associated with NNRTI resistance using a validated interpretation algorithm (e.g., Stanford University HIV Drug Resistance Database).
-
Visualizations
Caption: Mechanism of NNRTI action and its impact on key virological and immunological biomarkers.
Caption: Experimental workflow for monitoring biomarkers in response to NNRTI treatment.
Safety Operating Guide
Proper Disposal Procedures for Depulfavirine: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary diagnostic or therapeutic use.
This document provides essential safety and logistical information for the proper disposal of Depulfavirine, an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI). Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety and chemical handling protocols.
Immediate Safety and Hazard Identification
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for complete hazard information. The SDS provides comprehensive details on physical and chemical properties, toxicity, and required safety precautions.
Personal Protective Equipment (PPE): Standard laboratory PPE is required when handling this compound in solid or solution form. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
Segregation and Storage of this compound Waste
Proper segregation of laboratory waste is a fundamental requirement to prevent accidental chemical reactions and ensure correct disposal pathways.
-
Solid Waste:
-
Contaminated materials such as gloves, bench paper, and empty vials should be disposed of in a designated hazardous waste container.
-
Empty containers should have their labels defaced before disposal to prevent misuse.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Do not mix this compound waste with incompatible chemicals. Always consult the SDS for incompatibility information.
-
Organic solvent solutions containing this compound should be collected separately from aqueous waste.
-
Quantitative Data Summary:
| Property | Value | Notes |
| Chemical Formula | C₂₀H₁₄ClF₃N₄O₃ | As per supplier information. |
| Molecular Weight | 464.8 g/mol | As per supplier information. |
| Solubility | Soluble in DMSO | Stock solutions are typically prepared in DMSO. |
| Storage Temperature | -20°C to -80°C | For stock solutions to ensure stability. |
Disposal Procedures
The primary method for the disposal of investigational drug products like this compound is incineration by a licensed hazardous waste management company. This method ensures the complete destruction of the active pharmaceutical ingredient.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all this compound waste (solid and liquid) in designated, properly labeled hazardous waste containers.
-
Container Labeling: Ensure containers are labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard(s).
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers.
-
Documentation: Maintain accurate records of the amount of this compound disposed of, in accordance with institutional and regulatory requirements.
Never dispose of this compound down the drain or in regular trash.
Experimental Protocol: Chemical Degradation Assay
To ensure the selection of an appropriate disposal method, a chemical degradation assay can be performed to assess the stability of this compound under various conditions. This protocol outlines a general procedure.
Objective: To determine the susceptibility of this compound to degradation by acidic, basic, and oxidative conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treatment Conditions:
-
Acidic: Dilute the stock solution in 0.1 M Hydrochloric Acid (HCl).
-
Basic: Dilute the stock solution in 0.1 M Sodium Hydroxide (NaOH).
-
Oxidative: Dilute the stock solution in 3% Hydrogen Peroxide (H₂O₂).
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours).
-
Analysis: Analyze the samples at various time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of this compound.
-
Data Interpretation: A significant decrease in the concentration of this compound indicates successful degradation under the tested condition.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Handling Depulfavirine: Essential Safety Protocols for Researchers
Immediate Safety and Operational Guidance for the Handling of Depulfavirine in a Laboratory Setting.
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Given that specific hazard data and occupational exposure limits for this compound are not publicly available, a conservative approach based on general best practices for handling potent pharmaceutical compounds and hazardous drugs is mandatory.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, all handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood or other appropriate containment device. The following personal protective equipment is mandatory:
| PPE Category | Item | Standard |
| Hand Protection | Double gloving with nitrile gloves | ASTM D6319 |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 |
| Body Protection | Disposable, cuffed gown | Permeability-resistant |
| Respiratory | N95 respirator or higher | NIOSH-approved |
Operational Procedures
Preparation and Handling:
-
Restricted Access: All work with this compound should be performed in a designated area with restricted access.
-
Containment: Weighing and aliquoting of powdered this compound must be carried out in a chemical fume hood or a glove box to minimize inhalation risks.
-
Spill Management: A spill kit appropriate for potent compounds should be readily available. In case of a spill, the area should be immediately evacuated and secured. Follow established institutional procedures for hazardous material cleanup.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution should be validated for effectiveness.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the compound as possible.
Disposal Plan
All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be treated as hazardous waste.
-
Segregation: this compound waste must be segregated from other laboratory waste streams.
-
Containment: Waste should be collected in clearly labeled, sealed, and puncture-proof containers.
-
Disposal: Disposal must be carried out through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
Workflow for Handling this compound
The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
